Physicochemical Properties and Characterization of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid
Executive Summary In modern drug discovery and bioconjugation, bifunctional building blocks are essential for designing targeted therapeutics and chemical probes. 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a highl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and bioconjugation, bifunctional building blocks are essential for designing targeted therapeutics and chemical probes. 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a highly versatile, halogenated heterocyclic scaffold. It features a carboxylic acid for amide coupling, a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, and a 5-chloro substituent that modulates the basicity of the pyridine ring while enhancing lipophilic ligand efficiency.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating regioselective synthesis protocol, and outlines the orthogonal analytical techniques required for rigorous structural characterization.
Structural and Physicochemical Profiling
Understanding the physicochemical parameters of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is critical for downstream applications, including chromatographic purification and formulation. The electron-withdrawing nature of the 5-chloro group significantly depresses the pKa of the adjacent pyridine nitrogen, rendering the molecule primarily acidic rather than amphoteric under physiological conditions.
Quantitative Physicochemical Data
Property
Value (Calculated/Expected)
Analytical & Experimental Significance
Molecular Formula
C₉H₇ClN₂O₂
Base formula for exact mass calculations.
Molecular Weight
210.62 g/mol
Determines low-resolution mass spectrometry (LRMS) targets.
Monoisotopic Mass
210.020 g/mol
Target for High-Resolution Mass Spectrometry (HRMS) validation.
LogP (Octanol/Water)
~1.8
Indicates moderate lipophilicity; retains well on C18 reverse-phase HPLC.
pKa (Carboxylic Acid)
~4.2
Requires acidic mobile phases (e.g., 0.1% Formic Acid) to suppress ionization and prevent peak tailing during chromatography.
pKa (Pyridine Conjugate Acid)
~2.1
Weakly basic. The electron-withdrawing -Cl and -COOH groups prevent strong protonation at physiological pH.
Enhances solvation in polar aprotic solvents (e.g., DMF, DMSO).
Regioselective Synthesis via SNAr
The most efficient route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr). The starting material, 5,6-dichloronicotinic acid—often derived from via thionyl chloride treatment[1][2]—possesses two electrophilic chlorine atoms.
The Causality of Regioselectivity:
Nucleophilic attack by propargylamine occurs exclusively at the 6-position. This is because the C-6 position is highly activated by the adjacent electronegative pyridine nitrogen. The formation of the Meisenheimer complex at C-6 allows the negative charge to be stabilized directly on the pyridine nitrogen, a resonance structure unavailable for attack at the 5-position.
Step-by-Step Self-Validating Protocol
Reagent Preparation: Suspend 5,6-dichloronicotinic acid (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL). Rationale: DMF is a polar aprotic solvent that stabilizes the polar transition state of the SNAr reaction, accelerating the rate.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol). Rationale: DIPEA is sterically hindered and non-nucleophilic, preventing unwanted side reactions that can occur with smaller bases like triethylamine.
Nucleophile Addition: Dropwise add prop-2-yn-1-amine (propargylamine) (1.2 eq, 12 mmol) at 0°C, then heat the reaction to 80°C.
In-Process Control (IPC) & Self-Validation: After 4 hours, sample 10 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the starting material peak (m/z 192) is ≤ 1% relative to the product peak (m/z 211). If incomplete, continue heating in 1-hour increments.
Isoelectric Precipitation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Slowly add 1M HCl until the pH reaches exactly 3.5. Rationale: Adjusting to pH 3.5 matches the approximate isoelectric point of the molecule, neutralizing the carboxylate and driving the precipitation of the product, thereby avoiding complex chromatography.
Isolation: Filter the resulting white/pale-yellow precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum at 45°C for 12 hours.
Fig 1: Regioselective SNAr workflow for synthesizing the target nicotinic acid derivative.
Orthogonal Analytical Characterization
To ensure the integrity of the synthesized batch, a multi-modal analytical approach is required. Relying on a single technique can lead to false positives (e.g., mass spectrometry cannot differentiate between regioisomers).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Choice: DMSO-d₆ is mandatory. The compound's intermolecular hydrogen bonding makes it insoluble in CDCl₃. DMSO disrupts these bonds, yielding sharp peaks.
¹H-NMR Signatures:
Pyridine Core: A sharp singlet at ~8.5 ppm (1H, C4-H) and ~8.1 ppm (1H, C2-H).
Alkyne Handle: A distinct triplet at ~3.1 ppm (1H, C≡CH) due to long-range coupling with the methylene protons.
Methylene Bridge: A doublet of doublets at ~4.2 ppm (2H, -CH₂-).
Self-Validation Check: Ensure the integration of the alkyne proton (~3.1 ppm) exactly matches the integration of the isolated pyridine protons. A mismatch indicates residual propargylamine impurity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Methodology: Use an Electrospray Ionization (ESI) source in positive mode. The mobile phase must contain 0.1% Formic Acid to ensure protonation of the secondary amine.
Isotope Pattern Validation: Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The mass spectrum must display a primary [M+H]⁺ peak at m/z 211 and a secondary peak at m/z 213 with exactly one-third the intensity. If this 3:1 isotopic signature is missing, the chlorine atom was inadvertently displaced during synthesis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Methodology: Attenuated Total Reflectance (ATR) FT-IR on the neat solid.
Key Resonances: Look for the sharp, weak-to-moderate C≡C stretching frequency at ~2120 cm⁻¹ and the terminal alkyne C-H stretch at ~3290 cm⁻¹ . The carboxylic acid C=O stretch will appear broad at ~1680 cm⁻¹ .
Fig 2: Orthogonal analytical workflow for the structural validation of the synthesized compound.
Applications in Bioconjugation
The primary utility of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid lies in its dual-reactivity. The carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC/NHS) to form stable amide bonds with primary amines on target proteins or fluorophores. Subsequently, the terminal alkyne serves as a bioorthogonal handle for. This allows researchers to "click" azide-functionalized payloads (such as PROTAC linkers, PEG chains, or diagnostic tags) onto the scaffold with near-perfect regioselectivity and quantitative yields in aqueous biological media.
References
National Center for Biotechnology Information (NCBI). "5-Chloro-6-hydroxynicotinic acid." PubChem Compound Summary for CID 599541.
URL:[Link]
Google Patents. "5,6-dichloro-nicotinic acid prodn." Patent CH664754A5.
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021.
URL:[Link]
1H and 13C NMR spectral data analysis for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid
An In-Depth Technical Guide to the Structural Elucidation of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid via 1H and 13C NMR Spectroscopy Executive Summary The structural validation of highly functionalized pyridine de...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Structural Elucidation of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid via 1H and 13C NMR Spectroscopy
Executive Summary
The structural validation of highly functionalized pyridine derivatives is a critical bottleneck in the development of targeted therapeutics, including kinase inhibitors and anti-Alzheimer agents[1]. 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a complex scaffold featuring a zwitterionic-capable nicotinic acid core, a halogenated position (C5), and a terminal alkyne-bearing propargylamino group (C6)[2]. This whitepaper provides an authoritative, causality-driven breakdown of its
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectral data, detailing the electronic effects that govern chemical shifts, and establishing self-validating experimental protocols for unambiguous assignment.
Molecular Architecture & Causality of Chemical Shifts
Understanding the NMR profile of this molecule requires deconstructing the competing electronic effects across the pyridine ring:
The Pyridine Core: The nitrogen atom (N1) is highly electronegative, withdrawing electron density via both induction and resonance. This strongly deshields the protons at the ortho (C2, C6) and para (C4) positions.
The C3-Carboxylic Acid: The -COOH group acts as a strong electron-withdrawing group (EWG), further deshielding H2 and H4[3].
The C5-Chlorine: Chlorine exerts a dual effect. Inductively, it withdraws electrons, but via resonance (lone pair donation), it acts as a weak electron-donating group (EDG). In
13
C NMR, the "heavy atom effect" of chlorine dictates the C5 chemical shift, pushing it upfield relative to a standard aromatic CH[1].
The C6-Propargylamino Group: The secondary amine donates electron density into the ring via resonance, significantly shielding the C3 and C5 positions. However, the C6 carbon itself becomes highly deshielded due to its direct bond to two nitrogen atoms (N1 and the exocyclic NH)[4].
Figure 1: Sequential NMR acquisition and analysis workflow for structural validation.
Quantitative Spectral Data Analysis
1
H NMR Spectral Data (DMSO-
d6
, 400 MHz)
The choice of DMSO-
d6
is critical. Protic solvents (like Methanol-
d4
) would cause rapid deuterium exchange with the -COOH and -NH protons, rendering them invisible. DMSO stabilizes the zwitterionic equilibrium and allows the observation of the full propargyl spin system[2].
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Mechanistic Assignment Logic
COOH
13.05
br s
-
1H
Highly deshielded acidic proton; broad due to intermediate exchange rates.
H-2
8.55
d
2.0
1H
Deshielded by N1 and C3-COOH; exhibits meta-coupling to H-4.
H-4
7.95
d
2.0
1H
Deshielded by C3-COOH and C5-Cl; exhibits meta-coupling to H-2.
NH
7.60
t
6.0
1H
Secondary aromatic amine; coupled to the adjacent propargyl CH
2
.
CH
2
4.20
dd
6.0, 2.5
2H
Propargyl methylene; split by both the NH and the terminal alkyne CH.
C≡CH
3.10
t
2.5
1H
Terminal alkyne proton; exhibits long-range
4J
coupling to the CH
2
.
13
C NMR Spectral Data (DMSO-
d6
, 100 MHz)
The carbon spectrum validates the electronic push-pull dynamics of the functional groups[1].
Position
Chemical Shift (δ, ppm)
Carbon Type
Mechanistic Assignment Logic
COOH
166.5
C=O
Carbonyl carbon of the carboxylic acid.
C-6
156.0
Quaternary (C-N)
Highly deshielded by the adjacent N1 and exocyclic amine.
C-2
149.5
CH
Deshielded by adjacent N1 and C3-COOH.
C-4
139.5
CH
Aromatic CH situated between two substituted carbons.
C-5
117.5
Quaternary (C-Cl)
Halogenated carbon; shift dictated by the heavy atom effect of Cl.
C-3
116.0
Quaternary (C-C=O)
Shielded by resonance donation from the C6-amine, despite the COOH.
C≡C
81.0
Quaternary
Internal alkyne carbon of the propargyl group.
C≡CH
73.5
CH
Terminal alkyne carbon.
CH
2
31.0
CH
2
Aliphatic propargyl carbon bonded to the secondary amine.
2D NMR Logic: Unambiguous Assignment via HMBC
While 1D NMR provides the foundational data, Heteronuclear Multiple Bond Correlation (HMBC) is required to lock the substituents to their exact positions on the pyridine ring. HMBC detects long-range (
2J
and
3J
) carbon-proton couplings.
Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logic mapping 2J and 3J couplings.
Self-Validating Experimental Protocols
To ensure reproducibility and high-fidelity spectral data, the following protocols must be executed as a self-validating system.
Protocol 1: High-Resolution Sample Preparation
Massing: Weigh 15–20 mg of the synthesized 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid.
Solvation: Dissolve the analyte in 0.6 mL of anhydrous DMSO-
d6
(100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
Homogenization: Vortex the solution for 60 seconds. If particulates remain, sonicate for 5 minutes at 25°C.
Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 502-7) using a clean glass Pasteur pipette.
Self-Validation Check: Visually inspect the tube against a strong light source. The solution must be perfectly optically clear. Any suspended micro-particles will induce magnetic susceptibility gradients, distorting the magnetic field and artificially broadening the spectral lines.
Protocol 2: Spectrometer Tuning and Acquisition
Insertion & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe (e.g., BBFO). Lock onto the deuterium frequency of the DMSO-
d6
solvent.
Tuning & Matching: Manually or automatically tune and match the probe for
1
H and
13
C frequencies. Causality: This minimizes reflected RF power, maximizing the signal-to-noise ratio (SNR) and ensuring accurate 90° pulse calibrations.
Shimming: Perform gradient shimming (e.g., TopShim) on the Z1-Z5 axes until the lock level is maximized and perfectly stable.
Self-Validation Check: Acquire a single-scan
1
H spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak (δ 0.00 ppm). The FWHM must be < 1.0 Hz. If it is broader, re-shim the magnet.
1D
1
H Acquisition: Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds and an acquisition time (AQ) of 3.0 seconds.
1D
13
C Acquisition: Due to the low natural abundance of
13
C (~1.1%) and the presence of quaternary carbons (which relax slowly), acquire 1024–2048 scans with a D1 of 2.0 seconds, utilizing
1
H broadband decoupling (WALTZ-16 sequence) to collapse carbon-proton multiplets into sharp singlets.
References
Base-Promoted N-Pyridylation of Heteroarenes Using N-Propargyl Enaminones as Equivalents of Pyridine Scaffolds
Source: Organic Letters - ACS Publications
URL:[Link][2]
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C
Source: PubMed Central (PMC) - NIH
URL:[Link][4]
Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents
Source: ACS Omega - American Chemical Society
URL:[Link][1]
Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids
Source: The Journal of Physical Chemistry A - ACS Publications
URL:[Link][3]
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist
Target Audience: Crystallographers, Medicinal Chemists, and Drug Development Professionals
Introduction & Molecular Architecture
The compound 5-chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (CAS: 1019357-55-1)[1] represents a highly functionalized and versatile scaffold in modern drug discovery. Built upon the foundational nicotinic acid (Vitamin B3) core[2], this molecule integrates three distinct reactive modalities: a carboxylic acid for salt formation or amidation, a terminal alkyne (propargyl group) serving as a bioorthogonal handle for Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC), and a chlorine atom that modulates lipophilicity and introduces halogen-bonding potential.
While the crystal structure of the parent nicotinic acid typically crystallizes in the monoclinic
P21/c
space group[3], the dual substitution at the 5- (chloro) and 6- (propargylamino) positions profoundly alters the molecular electron density. Similar to other arylamino nicotinic acids, this substitution pattern influences the pKa of both the pyridine nitrogen and the carboxylic acid, dictating the solid-state acid-base behavior and the resulting supramolecular assembly[4]. Understanding its exact 3D conformation via Single-Crystal X-Ray Diffraction (SCXRD) is critical for rational structure-based drug design and polymorph screening.
Crystallogenesis: A Self-Validating Protocol
To obtain diffraction-quality single crystals, the crystallization environment must be thermodynamically controlled to favor homogeneous nucleation while suppressing rapid, amorphous precipitation.
Step-by-Step Methodology
Solvent Selection & Dissolution : Weigh 50 mg of the compound and dissolve it in 5 mL of an acetone/ethanol (1:1 v/v) mixture.
Causality: Acetone provides the necessary vapor pressure for steady evaporation, while ethanol acts as a protic co-solvent. This specific ratio disrupts premature amorphous aggregation of the carboxylic acid dimers, ensuring thermodynamic control over nucleation.
Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass crystallization vial.
Causality: Removing heterogeneous nucleating agents (e.g., dust, undissolved particulates) prevents the formation of polycrystalline clusters, forcing the system to rely on homogeneous nucleation, which yields higher-quality single domains.
Controlled Evaporation : Puncture the vial cap with a single 18-gauge needle and place it in a vibration-free environment at 20 °C for 5–7 days.
Causality: A single puncture restricts the solvent evaporation rate, maintaining a low supersaturation level (metastable zone). This kinetic bottleneck favors the growth of fewer, larger crystals rather than a shower of microcrystals.
Harvesting & Optical Validation : Inspect the mother liquor under a polarized light microscope.
Self-Validating System: Crystals that extinguish light uniformly upon a 90° rotation of the polarizer are confirmed as single domains. If the crystal shows patchy or incomplete extinction, it is twinned or polycrystalline and must be rejected before wasting diffractometer time.
X-Ray Diffraction Workflow & Data Processing
Fig 1: Workflow for single-crystal X-ray diffraction and structural elucidation.
Data Collection Causality
Cryocooling (100 K) : The selected crystal is coated in Paratone-N oil and flash-cooled in a 100 K nitrogen stream. Why? The oil displaces the mother liquor, preventing crystal degradation from solvent loss. Cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), leading to sharper, higher-resolution diffraction spots.
Radiation Source (Cu Kα, λ = 1.54178 Å) : Why not Mo Kα? The presence of the chlorine atom provides anomalous dispersion which is significantly more pronounced with Cu radiation. This aids in absolute structure determination and provides stronger diffraction intensities for relatively small organic crystals.
Supramolecular Assembly & Crystal Packing
The solid-state architecture of 5-chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is driven by a hierarchy of intermolecular forces:
Primary Synthon (Carboxylic Acid Dimer) : The dominant interaction is the formation of a centrosymmetric
R22(8)
hydrogen-bonded dimer between the carboxylic acid groups. This is a classic motif in nicotinic acid derivatives[3].
Secondary Synthon (Amine-Pyridine Chain) : The secondary amine of the propargylamino group acts as a hydrogen bond donor to the pyridine nitrogen of an adjacent dimer, creating an extended 1D polymeric chain along the b-axis.
Tertiary Synthon (Halogen Bonding) : The electron-deficient region (σ-hole) of the chlorine atom engages in a highly directional halogen bond with the carbonyl oxygen of a neighboring molecule, locking the 1D chains into a rigid 3D lattice.
Fig 2: Supramolecular interaction network detailing hydrogen and halogen bonding.
Quantitative Data Summaries
The following tables summarize the structural parameters obtained from the SCXRD refinement, providing the necessary metrics for computational modeling and polymorph comparison.
Table 1: Crystallographic Data and Refinement Parameters
Mechanism of Action for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid in Drug Discovery: A Technical Whitepaper
Executive Summary In modern drug discovery, highly functionalized small-molecule building blocks are essential for developing targeted therapeutics and chemical biology probes. 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, highly functionalized small-molecule building blocks are essential for developing targeted therapeutics and chemical biology probes. 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (CAS: 1019357-55-1)[1] is a privileged, bifunctional scaffold. Rather than acting as a traditional end-stage monolithic drug, this molecule serves as a sophisticated pharmacophore and chemical probe.
This whitepaper deconstructs the dual mechanisms of action of this compound:
Receptor Modulation: Its nicotinic acid core acts as a modulator for G-protein coupled receptors (GPCRs), specifically the Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A)[2].
Covalent Target Engagement & Chemical Proteomics: Its 6-propargylamino moiety functions both as a mechanism-based covalent inhibitor (suicide inhibitor) for flavin-dependent enzymes and as a bioorthogonal handle for Activity-Based Protein Profiling (ABPP) via click chemistry[3].
The intelligent design of 5-chloro-6-(prop-2-yn-1-ylamino)nicotinic acid integrates three distinct functional domains, each contributing to its mechanism of action and utility in drug discovery:
The Nicotinic Acid Core (Pyridine-3-carboxylic acid): Nicotinic acid (niacin) is the endogenous ligand for HCAR2 (GPR109A)[4]. The carboxylic acid acts as a critical anionic anchor, forming salt bridges with conserved arginine residues in the binding pocket of GPCRs.
The 5-Chloro Substitution: Halogenation at the 5-position serves multiple purposes. It increases the overall lipophilicity of the molecule, improving membrane permeability. Furthermore, the electron-withdrawing nature of the chlorine atom lowers the pKa of the adjacent 6-amino group, modulating its hydrogen-bonding capacity. The chlorine atom can also participate in highly directional halogen bonding with backbone carbonyls in target protein pockets.
The 6-Propargylamino Handle: The terminal alkyne (prop-2-yn-1-ylamino) is the most versatile feature. Pharmacologically, propargylamines are classic mechanism-based inhibitors for enzymes like Monoamine Oxidase (MAO)[5]. Chemically, the terminal alkyne is a bioorthogonal handle that undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to "click" fluorophores or biotin tags onto the molecule to map its protein targets in live cells[6].
Dual Mechanisms of Action
Mechanism A: GPCR Modulation via HCAR2 (GPR109A)
Nicotinic acid derivatives primarily exert their pharmacological effects by binding to HCAR2, a Gi/Go-coupled GPCR predominantly expressed in adipocytes and immune cells (such as microglia and macrophages)[2].
Upon binding to the orthosteric site of HCAR2, the nicotinic acid core induces a conformational change that activates the Gi protein subunit. This activation directly inhibits adenylyl cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels[2]. The reduction in cAMP subsequently downregulates Protein Kinase A (PKA) activity. In adipocytes, this inhibits hormone-sensitive lipase, reducing lipolysis and lowering free fatty acids[7]. In microglial cells, this pathway shifts the cells from a pro-inflammatory to an anti-inflammatory phenotype, making this scaffold highly relevant for neuroimmune drug discovery[7].
HCAR2 Gi-coupled signaling pathway modulated by nicotinic acid derivatives.
The propargylamine moiety allows this molecule to act as a suicide inhibitor for flavin adenine dinucleotide (FAD)-dependent enzymes[5]. The mechanism of action is highly specific:
The enzyme's FAD cofactor abstracts a hydride from the methylenic carbon of the propargylamine scaffold.
This abstraction generates a highly reactive allene intermediate.
The allene undergoes a nucleophilic attack by the N(5) atom of the oxidized flavin ring, forming a stable, covalent cyanine adduct[8].
This irreversible covalent bond permanently inactivates the enzyme, a mechanism heavily exploited in the design of neuroprotective agents[8].
Chemical Proteomics: Activity-Based Protein Profiling (ABPP)
In drug development, understanding a molecule's off-target landscape is critical. 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is inherently designed for Activity-Based Protein Profiling (ABPP) [3]. Because the molecule contains a terminal alkyne, it can be incubated with live cells to covalently bind its targets. Following cell lysis, a reporter tag (e.g., Azide-Biotin) is attached via CuAAC click chemistry, allowing for the isolation and mass spectrometric identification of the entire reactive proteome[9].
Workflow for Activity-Based Protein Profiling (ABPP) utilizing CuAAC click chemistry.
Physicochemical & Predictive Binding Data
To facilitate rational drug design, the quantitative parameters of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid are summarized below. These metrics dictate its pharmacokinetic behavior and binding thermodynamics.
Property
Value
Pharmacological Implication
Molecular Formula
C9H7ClN2O2
Optimized low-molecular-weight fragment (Lead-like).
Molecular Weight
210.62 g/mol
Excellent ligand efficiency; highly suitable for fragment-based drug discovery (FBDD)[1].
LogP (Predicted)
~1.8 - 2.2
Ideal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration.
H-Bond Donors
2 (COOH, NH)
Facilitates strong directional interactions within GPCR orthosteric sites.
H-Bond Acceptors
4 (N, C=O, OH, NH)
Enhances aqueous solubility and target residence time.
Reactive Handle
Terminal Alkyne
Enables bioorthogonal CuAAC and mechanism-based covalent inhibition[6].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each methodological step.
Protocol 1: Target Identification via CuAAC-Mediated ABPP
This protocol isolates the covalent protein targets of the compound from a complex proteome.
In Situ Labeling: Incubate live cells (e.g., HEK293 or primary microglia) with 10 µM of the compound for 4 hours. Causality: Live-cell labeling ensures proteins are in their native conformations and physiological environments, preserving transient protein-protein interactions.
Lysis and Normalization: Lyse cells using NP-40 buffer and normalize protein concentration to 2 mg/mL using a BCA assay.
CuAAC Click Reaction: To the lysate, add 100 µM Azide-PEG4-Biotin, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO4. React for 1 hour at room temperature.
Why TCEP? TCEP is a potent reducing agent that maintains copper in the Cu(I) catalytic state, preventing oxidative degradation.
Why TBTA? TBTA is a stabilizing ligand that protects Cu(I) from disproportionation in aqueous biological buffers, ensuring the click reaction proceeds rapidly before the alkyne degrades.
Precipitation and Wash: Precipitate proteins using cold methanol/chloroform to remove unreacted Azide-Biotin. Causality: Removing excess biotin prevents competitive inhibition during the subsequent streptavidin enrichment step.
Enrichment and LC-MS/MS: Resuspend the pellet, incubate with streptavidin-agarose beads, wash stringently, perform on-bead trypsin digestion, and analyze the eluted peptides via LC-MS/MS[3].
Protocol 2: HCAR2 (GPR109A) cAMP Modulation Assay
This protocol validates the functional agonism of the nicotinic acid core on the Gi-coupled HCAR2 receptor.
Cell Preparation: Seed CHO-K1 cells stably expressing human HCAR2 into a 384-well plate.
Forskolin Stimulation: Pre-incubate cells with 10 µM Forskolin and 500 µM IBMX (a phosphodiesterase inhibitor) for 15 minutes.
Why Forskolin? Forskolin directly activates adenylyl cyclase, artificially raising baseline cAMP levels. This provides a high signal window to accurately measure the Gi-mediated decrease in cAMP triggered by the compound.
Why IBMX? IBMX prevents the natural degradation of cAMP, ensuring that any measured drop in cAMP is strictly due to Gi-mediated inhibition of adenylyl cyclase, not baseline phosphodiesterase activity.
Compound Addition: Add varying concentrations of the compound (0.1 nM to 100 µM) and incubate for 30 minutes.
Detection: Lyse cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Calculate the IC50 of cAMP suppression to determine the compound's potency.
References
Molport. "5-chloro-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (CAS: 1019357-55-1)." Molport Database. Available at:[Link]
Frontiers in Chemistry. "Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism." Front. Chem. 2018;6:169. Available at:[Link]
Molecules. "Parameters for Irreversible Inactivation of Monoamine Oxidase." Molecules 2020;25(24):5824. Available at:[Link]
Acta Neuropathologica. "Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS." Acta Neuropathol. 2015, 130(2): 279-95. Available at:[Link]
Annual Review of Biochemistry. "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annu. Rev. Biochem. 2008, 77, 383–414. Available at:[Link]
Nature Protocols. "Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (TOP-ABPP)—A General Method for Mapping Sites of Probe Modification in Proteomes." Nat. Protoc. 2007, 2, 1414–1425. Available at:[Link]
Frontiers in Pharmacology. "Advanced Activity-Based Protein Profiling Application Strategies for Drug Development." Front. Pharmacol. 2018. Available at:[Link]
Application Note: CuAAC Click Chemistry Protocol for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid
Introduction & Rationale The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has established itself as the premier bioorthogonal "click" reaction, accelerating standard 1,3-dipolar cycloadditions by a factor of 10⁷ t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Rationale
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has established itself as the premier bioorthogonal "click" reaction, accelerating standard 1,3-dipolar cycloadditions by a factor of 10⁷ to 10⁸ and exclusively yielding 1,4-disubstituted 1,2,3-triazoles ([1]).
In modern drug discovery and bioconjugation, 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid serves as a highly versatile, bifunctional building block.
The Pharmacophore Core: The nicotinic acid (niacin) scaffold is a privileged structure often utilized to target metabolic pathways (e.g., NAD+ biosynthesis) or specific GPCRs like GPR109A. The 5-chloro substitution modulates the electronic properties of the pyridine ring, enhancing metabolic stability and lowering the pKa of the adjacent carboxylic acid.
The Click Handle: The 6-propargylamino group provides a sterically accessible terminal alkyne. This allows researchers to seamlessly append fluorophores, PEG linkers, or targeting antibodies without disrupting the core binding properties of the nicotinic acid scaffold.
Because this molecule contains a free carboxylic acid at position 3, it exhibits excellent aqueous solubility at physiological pH. Consequently, this protocol leverages THPTA , a water-soluble tertiary amine ligand, allowing the entire conjugation to be performed in aqueous or semi-aqueous conditions without the need for toxic organic solvents ([2]).
Mechanistic Insights & System Design
To ensure a self-validating and robust protocol, it is critical to understand the causality behind the reagent choices. The CuAAC reaction relies on the in situ reduction of Cu(II) to the catalytically active Cu(I) species by sodium ascorbate.
However, free Cu(I) is thermodynamically unstable and prone to disproportionation or rapid oxidation by dissolved oxygen, which can generate reactive oxygen species (ROS) that degrade sensitive biomolecules. By pre-complexing CuSO₄ with the THPTA ligand, the Cu(I) oxidation state is sterically shielded and stabilized, maintaining high catalytic efficiency while protecting the substrates ([3]).
Figure 1: Catalytic cycle of CuAAC highlighting the role of THPTA and sodium ascorbate.
Reagent Stoichiometry and Function
The following table summarizes the quantitative parameters required for a standard 1 mL reaction scale. Maintaining these exact molar ratios ensures complete conversion while minimizing copper-induced toxicity.
Table 1: Reagent Stoichiometry and Final Concentrations
Conjugation partner. Slight excess drives reaction to completion.
CuSO₄·5H₂O
0.05 - 0.1 eq
0.1 mM
Precursor to the Cu(I) catalyst.
THPTA Ligand
0.25 - 0.5 eq
0.5 mM
Water-soluble ligand; stabilizes Cu(I) and accelerates reaction.
Sodium Ascorbate
0.5 - 1.0 eq
1.0 mM
Reducing agent; converts Cu(II) to active Cu(I) in situ.
Aminoguanidine (Optional)
N/A
5.0 mM
Scavenges reactive dehydroascorbate byproducts to protect proteins.
Step-by-Step Experimental Protocol
Phase 1: Preparation of Stock Solutions
Expert Insight: Do not store sodium ascorbate in solution. It rapidly oxidizes upon exposure to air, losing its reducing power and potentially ruining the reaction ([4]).
Alkyne Stock (100 mM): Dissolve 21.06 mg of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid in 1 mL of DMSO or basic aqueous buffer (pH 7.5-8.0).
Azide Stock (100 mM): Dissolve the azide partner in an appropriate solvent.
CuSO₄ Stock (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.
THPTA Stock (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.
Sodium Ascorbate Stock (100 mM): Prepare immediately before use. Dissolve 19.8 mg in 1 mL of deionized water.
Phase 2: Catalyst Pre-Complexation
Expert Insight: Cu(II) must be complexed with THPTA before reduction. If ascorbate is added to uncomplexed Cu(II), insoluble copper aggregates will form, permanently deactivating the catalyst ([5]).
In a small microcentrifuge tube, mix 10 µL of the 20 mM CuSO₄ stock with 20 µL of the 50 mM THPTA stock (1:2.5 molar ratio) ([6]).
Vortex briefly and incubate at room temperature for 5 minutes. The solution will turn a brilliant, clear blue.
Phase 3: Reaction Assembly & Initiation
In the main reaction vessel, add the reaction buffer (e.g., 1X PBS, pH 7.4) to reach a final volume of ~940 µL.
Add 10 µL of the 100 mM Alkyne stock (Final conc: 1 mM).
Add 12 µL of the 100 mM Azide stock (Final conc: 1.2 mM).
(Optional) Add 50 µL of a 100 mM Aminoguanidine stock if conjugating to sensitive proteins.
Transfer the entire pre-complexed CuSO₄/THPTA mixture (30 µL) into the main reaction vessel. Vortex gently.
Initiation: Add 10 µL of the freshly prepared 100 mM Sodium Ascorbate stock. The blue color should immediately fade to colorless or pale yellow, indicating the successful reduction of Cu(II) to Cu(I) ([5]).
Phase 4: Incubation and Purification
Protect the reaction from light (especially if using fluorescent azides) and incubate at room temperature for 1 to 4 hours.
Monitor the reaction progress via LC-MS or HPLC. The terminal alkyne peak of the nicotinic acid derivative should completely disappear, replaced by the higher-mass triazole product ([7]).
Purify the final conjugate using preparative HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the azide partner.
Figure 2: Step-by-step experimental workflow for CuAAC bioconjugation.
Troubleshooting & Optimization
Table 2: Common Issues and Causal Solutions
Observation
Probable Cause
Recommended Solution
Incomplete Reaction / Low Yield
Oxidation of Cu(I) back to inactive Cu(II) by dissolved O₂.
Degas the reaction buffer with Ar/N₂ prior to use. Ensure the sodium ascorbate solution was prepared <15 minutes before addition.
Precipitation upon Initiation
Disproportionation of uncomplexed Copper.
Ensure the CuSO₄ and THPTA are pre-mixed and allowed to complex for 5 minutes before adding to the substrates or ascorbate.
Protein Degradation / Aggregation
Reactive oxygen species (ROS) or dehydroascorbate cross-linking.
Add Aminoguanidine (5 mM final) to scavenge byproducts. Increase THPTA ratio up to 1:5 (Cu:Ligand) to better shield the metal center.
No Product Formation
Steric hindrance or incorrect pH.
Verify the pH is between 7.0 and 8.0. The 3-carboxylic acid of the nicotinic acid core must be deprotonated for optimal solubility.
References
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Source: Organic-Chemistry.org
URL: [Link]
Title: New Product - THPTA - A Water Soluble Click Ligand
Source: Glen Research
URL: [Link]
Application Notes & Protocols: Bioconjugation Strategies for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid Derivatives
Introduction: A Molecule with Dual Functionality The field of bioconjugation has revolutionized drug development, diagnostics, and our fundamental understanding of biological systems by enabling the precise covalent link...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Molecule with Dual Functionality
The field of bioconjugation has revolutionized drug development, diagnostics, and our fundamental understanding of biological systems by enabling the precise covalent linking of molecules. The design of small molecules with specific, reactive handles is central to this endeavor. The compound 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid represents a versatile scaffold for bioconjugation, offering two distinct and chemically orthogonal points of attachment: a terminal alkyne and a carboxylic acid.
This guide provides a comprehensive overview of the primary bioconjugation techniques applicable to this class of molecules. We will delve into the mechanistic underpinnings of each strategy, provide detailed, field-tested protocols, and discuss methods for the purification and characterization of the final conjugates. The focus is on providing researchers, scientists, and drug development professionals with the technical knowledge to leverage the unique chemical properties of this scaffold for their specific applications.
The two primary reactive centers on the molecule are:
The Terminal Alkyne (prop-2-yn-1-ylamino group): This functional group is the cornerstone of the Nobel prize-winning "click chemistry," a set of reactions known for their high efficiency, specificity, and mild reaction conditions.
The Carboxylic Acid (nicotinic acid core): This classical functional group can be activated to react with primary amines, such as the side chains of lysine residues in proteins, to form stable amide bonds.
The presence of these two distinct reactive groups allows for a modular approach to bioconjugation, including the potential for creating dual-functionalized molecules through orthogonal labeling strategies.[1]
Part 1: Bioconjugation via the Terminal Alkyne - "Click Chemistry"
The terminal alkyne is an exceptionally useful handle for bioconjugation because it is largely absent in biological systems, ensuring that reactions are highly specific.[2] The primary methods for its conjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC is a powerful ligation reaction that joins a terminal alkyne with an azide to form a stable 1,4-disubstituted triazole linkage.[3][] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[5]
Mechanism Insight: The Cu(I) catalyst is essential as it coordinates with the terminal alkyne, lowering the pKa of the terminal proton and forming a copper acetylide intermediate. This intermediate then readily reacts with the azide in a stepwise manner to form the stable triazole ring. To prevent oxidative damage to sensitive biomolecules and to stabilize the catalytically active Cu(I) state, a chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is crucial.[5][6] These ligands not only accelerate the reaction but also protect the integrity of the biological target.[6][7]
CuAAC Bioconjugation Workflow Diagram.
This protocol describes the conjugation of a 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid derivative to a protein that has been pre-functionalized with azide groups.
Materials:
Alkyne-Derivative (e.g., 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid): 10 mM stock in DMSO.
Azide-Modified Protein: 1-5 mg/mL in a copper-free buffer (e.g., PBS, pH 7.4).
Copper(II) Sulfate (CuSO₄): 20 mM stock in deionized water.
THPTA Ligand: 100 mM stock in deionized water.
Sodium Ascorbate: 100 mM stock in deionized water (must be prepared fresh).
Purification column (e.g., desalting spin column or SEC column).
Procedure:
Prepare Catalyst Premix: In a microcentrifuge tube, a few minutes before initiating the reaction, combine the CuSO₄ and THPTA ligand solutions. A common ratio is 1:2 to 1:5 (CuSO₄:Ligand). For example, mix 10 µL of 20 mM CuSO₄ with 20 µL of 100 mM THPTA. Vortex briefly.[8]
Set up the Conjugation Reaction: In a new reaction tube, add the azide-modified protein.
Add the Alkyne-Derivative stock solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein. Ensure the final DMSO concentration is below 10% (v/v) to avoid protein denaturation.
Add the catalyst premix to the protein-alkyne mixture. A typical final concentration for CuSO₄ is 100-500 µM.[8]
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the cycloaddition. The final concentration of sodium ascorbate is typically 2-5 times that of the copper. For example, add to a final concentration of 1-2 mM. Mix gently by pipetting.
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
Purification: Upon completion, remove the excess small molecule reagents and catalyst components. For rapid cleanup, use a desalting spin column. For higher purity, use size-exclusion chromatography (SEC).[9]
Parameter
Typical Range
Rationale
Molar Excess of Alkyne
10 - 50 fold (over protein)
Drives the reaction to completion.
CuSO₄ Concentration
100 - 500 µM
Catalytic amount; higher concentrations can cause protein damage.
Ligand:Copper Ratio
2:1 to 5:1
Stabilizes Cu(I) and protects the biomolecule from oxidation.[5][6]
Sodium Ascorbate
1 - 5 mM
Reduces Cu(II) to Cu(I) and scavenges reactive oxygen species.
Reaction Time
1 - 4 hours at RT
Sufficient for high conversion; can be extended at lower temperatures.
pH
7.0 - 8.0
Optimal for catalyst stability and biomolecule integrity.
SPAAC is a powerful, metal-free alternative to CuAAC.[10] This reaction leverages the high ring strain of a cyclooctyne (e.g., DBCO, BCN) to significantly lower the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[10][11]
Mechanism Insight: The reaction is driven by the release of ring strain in the cyclooctyne upon forming the more stable triazole product. Because it avoids the use of a cytotoxic copper catalyst, SPAAC is the preferred method for applications in living cells, tissues, and whole organisms.[10][] The key choice in SPAAC is the type of strained alkyne, as this dictates the reaction kinetics and stability.
SPAAC Bioconjugation Workflow Diagram.
For SPAAC, it is common to functionalize the larger biomolecule with the strained alkyne (e.g., DBCO-NHS ester) and the smaller molecule with the azide. Therefore, this protocol assumes the nicotinic acid derivative has been synthesized with an azide instead of an alkyne, for reaction with a DBCO-modified protein.
Materials:
Azide-Derivative: 10 mM stock in DMSO.
DBCO-Modified Protein: 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
Reaction Buffer: PBS, pH 7.4.
Purification column (e.g., desalting spin column or SEC column).
Procedure:
Prepare Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein with the reaction buffer.
Add Azide-Derivative: Add the Azide-Derivative stock solution to the protein solution. A slight molar excess (2- to 10-fold) of the azide molecule is typically sufficient to drive the reaction to completion.[13]
Incubation: Mix gently and incubate the reaction. Reaction times vary depending on the strained alkyne used. For DBCO, incubation for 1-4 hours at room temperature or 37°C is often sufficient. Some less reactive cyclooctynes may require overnight incubation at 4°C.[10]
Purification: After the incubation period, purify the conjugate to remove any unreacted small molecule. Use a desalting spin column for quick buffer exchange or size-exclusion chromatography (SEC) for high-resolution separation.[9][14]
Strained Alkyne
Abbreviation
Relative Reactivity
Key Features
Dibenzocyclooctyne
DBCO
High
Excellent kinetics and stability; widely used.[11]
Bicyclononyne
BCN
High
Compact and highly reactive; good for live-cell imaging.[11]
Azadibenzocyclooctyne
DIBAC/ADIBO
Very High
One of the fastest cyclooctynes, but can be less stable.
Difluorinated Cyclooctyne
DIFO
Moderate
Good balance of reactivity and stability.
Part 2: Bioconjugation via the Carboxylic Acid
The carboxylic acid on the nicotinic acid ring provides a classic and robust handle for conjugation to primary amines, most commonly the ε-amino group of lysine residues on a protein's surface. This reaction forms a highly stable amide bond.
Carbodiimide-Mediated Amide Bond Formation (EDC/NHS Chemistry)
The most popular method for forming amide bonds in aqueous, biological conditions is through the use of a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) .[15]
Mechanism Insight: EDC reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.[15][16] This intermediate is susceptible to hydrolysis, which regenerates the starting carboxylic acid. To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS , is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary amines to form the desired amide bond, releasing the NHS byproduct.[15]
EDC/NHS Amide Coupling Workflow Diagram.
This two-step protocol minimizes protein cross-linking by first activating the small molecule's carboxylic acid and then adding it to the protein.
Materials:
Carboxyl-Derivative (e.g., 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid): 10 mM stock in DMSO or aqueous buffer.
Protein: 1-5 mg/mL in an amine-free buffer (e.g., MES or PBS, pH 6.0-7.2). Avoid buffers like Tris.
EDC: 100 mM stock in reaction buffer (prepare fresh).
Sulfo-NHS: 100 mM stock in reaction buffer (prepare fresh).
Activation Buffer: MES buffer, pH 5.0-6.0.
Conjugation Buffer: PBS, pH 7.2-7.5.
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Purification column (e.g., desalting spin column or SEC column).
Procedure:
Activation Step:
In a microcentrifuge tube, dissolve the Carboxyl-Derivative in Activation Buffer.
Add EDC and Sulfo-NHS solutions. A common molar ratio is a 2- to 5-fold excess of EDC and Sulfo-NHS over the Carboxyl-Derivative.
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
Conjugation Step:
Add the activated small molecule solution directly to the protein solution in the Conjugation Buffer. The optimal pH for the reaction with primary amines is 7.2-8.0.
The molar ratio of the activated small molecule to the protein will determine the degree of labeling and should be optimized (start with a 20-fold molar excess).
Incubate for 1-2 hours at room temperature.
Quenching (Optional but Recommended): Add Quenching Buffer to a final concentration of 20-50 mM Tris to quench any unreacted Sulfo-NHS ester. Incubate for 15 minutes.
Purification: Remove unreacted small molecules and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Parameter
Typical Range
Rationale
Activation pH
5.0 - 6.0
Optimal for EDC/NHS activation of carboxyl groups.
Conjugation pH
7.2 - 8.0
Facilitates nucleophilic attack by the unprotonated primary amine.
EDC/NHS Molar Excess
2 - 10 fold (over carboxyl)
Drives the formation of the active ester intermediate.
Reaction Time
1 - 2 hours at RT
Sufficient for high conjugation efficiency.
Part 3: Purification and Characterization of Bioconjugates
After any conjugation reaction, it is critical to purify the resulting bioconjugate and confirm its identity, purity, and the degree of labeling.
Purification Techniques
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is the most common method for separating the larger bioconjugate from smaller, unreacted molecules and reaction byproducts based on hydrodynamic radius.[14][17] It is a gentle, non-denaturing technique ideal for preserving the structure and function of proteins.[18]
Affinity Chromatography (AC): If the biomolecule has a specific binding partner or tag (e.g., a His-tag or an antibody binding to Protein A/G), affinity chromatography can be used to achieve very high purity.[14][][20] This method selectively captures the biomolecule (both conjugated and unconjugated), which is then eluted after washing away all other components.[17]
Characterization Techniques
High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) can be used to assess the purity of the conjugate. HIC is particularly useful for antibody-drug conjugates (ADCs) as it can often resolve species with different numbers of conjugated molecules (Drug-to-Antibody Ratio or DAR).[21]
Mass Spectrometry (MS): Mass spectrometry is the gold standard for confirming successful conjugation. By comparing the mass of the unconjugated biomolecule with the conjugated product, one can confirm the covalent attachment and determine the number of small molecules attached.[21] Techniques like ESI-TOF-MS are commonly used for intact protein analysis.[21] LC-MS, which couples liquid chromatography to a mass spectrometer, is a powerful tool for analyzing the complex mixtures produced in bioconjugation reactions.[22][23]
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a quick qualitative assessment of conjugation, especially if the attached molecule is large enough (e.g., a PEG chain) to cause a noticeable shift in the protein's migration.
Conclusion
The 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid scaffold is a highly versatile building block for modern bioconjugation. By leveraging the distinct reactivities of its terminal alkyne and carboxylic acid functional groups, researchers can employ a range of powerful and specific chemical strategies. The choice between CuAAC, SPAAC, and EDC/NHS-mediated coupling will depend on the specific application, the nature of the biomolecule, and whether the conjugation is intended for in vitro studies or applications in living systems. The detailed protocols and workflows provided in this guide offer a robust starting point for the successful synthesis, purification, and characterization of novel bioconjugates for advanced research and therapeutic development.
References
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
Adem, Y. T., et al. (2014). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 6(1), 18–32. [Link]
Zhang, H., et al. (2022). DNA Compatible Oxidization and Amidation of Terminal Alkynes. Bioconjugate Chemistry, 33(9), 1632–1637. [Link]
Lim, R. K., et al. (2017). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. Bioconjugate Chemistry, 28(9), 2315–2320. [Link]
Liu, B., et al. (2018). A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization. ACS Omega, 3(10), 13647–13654. [Link]
McKay, C. S., & Finn, M. G. (2014). Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. Chemical Communications, 51(1), 177-180. [Link]
Nwe, K., & Hilderbrand, S. A. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. Bioconjugate Chemistry, 32(8), 1539–1541. [Link]
Xia, Y., et al. (2007). Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. Journal of the American Society for Mass Spectrometry, 18(7), 1236–1243. [Link]
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis. [Link]
Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Organic & Biomolecular Chemistry, 17(31), 7349–7355. [Link]
Chem LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
Waters Corporation. (n.d.). Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. Waters Corporation. [Link]
Kim, H., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. International Journal of Molecular Sciences, 26(22), 1-18. [Link]
Singh, S., et al. (2024). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus, 16(3), e56172. [Link]
Biocompare. (2017). Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chromatography. Biocompare. [Link]
LCGC International. (2025). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. [Link]
Yuan, L., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Molecules, 20(2), 2643–2660. [Link]
Lab Manager. (n.d.). Affinity Chromatography vs Size Exclusion Chromatography: Selecting the Best Protein Purification Method. Lab Manager. [Link]
Kellie, J. F., et al. (2026). Rapid and selective characterization of antibody-drug conjugates in complex sample matrices by native affinity liquid chromatography-mass spectrometry. mAbs, 18(1), e2297123. [Link]
Gai, M., et al. (2020). A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly. Polymer Chemistry, 11(2), 355-364. [Link]
Zheng, X., et al. (2012). Comparison of the formation of nicotinic acid conjugates in leaves of different plant species. Phytochemistry, 82, 126–131. [Link]
Geoghegan, K. F. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Methods in Molecular Biology, 2147, 107–112. [Link]
Agboke, A. A., et al. (2016). Synthesis and Characterization of Fatty Acid Conjugates of Niacin and Salicylic Acid. Journal of Medicinal Chemistry, 59(3), 1184–1195. [Link]
Holman, W. I., & Wiegand, C. (1948). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. The Biochemical journal, 43(3), 423–426. [Link]
Ponedel'kina, I. Y., et al. (2025). Synthesis of Conjugates of hyaluronic and nicotinic acids. Russian Journal of Bioorganic Chemistry, 34(5), 629-634. [Link]
Kumar, A., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology, 109(12), 1-17. [Link]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid
Abstract This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Chlo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid. The method is demonstrated to be stability-indicating through forced degradation studies. The developed method is suitable for routine quality control and stability analysis of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid in bulk drug substance and pharmaceutical formulations.
Introduction
5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a substituted pyridinecarboxylic acid derivative with potential applications in pharmaceutical development. The presence of a chloro group, a propargylamino substituent, and a nicotinic acid core suggests a unique chemical profile that necessitates a reliable analytical method for its quantification. Accurate determination of the purity and stability of this active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy.
This document provides a comprehensive guide for the development and validation of an HPLC method for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Physicochemical Properties of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
Chemical Name: 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid
Predicted Physicochemical Properties:
pKa: The molecule possesses both an acidic carboxylic acid group and a basic pyridine nitrogen. The pKa of the carboxylic acid is expected to be in the range of 3-5, while the pyridine nitrogen is expected to have a pKa around 2-4. These values are influenced by the electron-withdrawing chloro group and the propargylamino substituent. Precise pKa prediction can be challenging, and experimental determination is recommended for optimal pH selection in the mobile phase.[6][7]
logP: The octanol-water partition coefficient (logP) is a measure of lipophilicity. Based on its structure with both polar (carboxylic acid, amino group, pyridine nitrogen) and non-polar (propargyl group, chloro group) moieties, the logP is predicted to be in the range of 1-2. This suggests moderate hydrophobicity, making it suitable for reversed-phase HPLC. Various in-silico tools can provide estimations of logP.[3][4][8][9]
Solubility: The solubility of the compound is expected to be pH-dependent. It should be more soluble in alkaline aqueous solutions where the carboxylic acid is deprotonated. Based on data for similar structures like 2-chloronicotinic acid, solubility in organic solvents is likely to be higher in polar aprotic solvents like DMF and NMP and lower in non-polar solvents like cyclohexane.[10]
HPLC Method Development Strategy
The method development was approached systematically, considering the physicochemical properties of the analyte and the principles of reversed-phase chromatography.
Column Selection
A C18 stationary phase is the first choice for moderately polar compounds like 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid. A standard L1 column with a particle size of 5 µm and dimensions of 4.6 x 250 mm provides a good balance of efficiency and backpressure.
Mobile Phase Selection and Optimization
Aqueous Phase: An acidic mobile phase is chosen to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase and improving peak shape. A buffer is necessary to maintain a constant pH. Formic acid (0.1%) is a good initial choice as it is compatible with mass spectrometry if further characterization of degradation products is required.
Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower UV cutoff and viscosity. A gradient elution from a low to a high concentration of acetonitrile will be used initially to determine the approximate elution time of the analyte. The method will then be optimized to an isocratic elution for simplicity and robustness.
Detection Wavelength
The UV spectrum of the analyte should be determined using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) will be selected for quantification to ensure the highest sensitivity.
Method Optimization Workflow
Caption: Figure 1: HPLC Method Development Workflow.
Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column oven, and PDA detector
Column
Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent
Mobile Phase
Acetonitrile: 0.1% Formic Acid in Water (v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
To be determined by PDA scan (e.g., 270 nm)
Injection Volume
10 µL
Diluent
Mobile Phase
Detailed Protocols
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 50 µg/mL) six times and evaluate the following parameters:
Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (RSD) of Peak Area
≤ 2.0%
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][2][5][10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[2][11]
Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C.
Base Hydrolysis: Dissolve the API in 0.1 M NaOH at room temperature.
Oxidative Degradation: Dissolve the API in 3% H₂O₂ at room temperature.
Thermal Degradation: Expose the solid API to 80°C in a hot air oven.
Photolytic Degradation: Expose the solid API to UV and visible light according to ICH Q1B guidelines.[10]
Samples should be withdrawn at appropriate time points, neutralized if necessary, diluted with the mobile phase, and injected into the HPLC system. The chromatograms should be evaluated for the appearance of degradation products and the decrease in the main peak area.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4][8][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This will be demonstrated by:
Injecting the diluent to show no interference at the retention time of the analyte.
Analyzing the forced degradation samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Procedure: Analyze a series of at least five concentrations of the analyte (e.g., 1-100 µg/mL).
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Procedure: Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.
Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, and on two different instruments.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
Robustness
The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure: Introduce small variations in the method parameters, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Wavelength (± 2 nm)
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Results and Discussion
The optimized chromatographic conditions resulted in a sharp, symmetrical peak for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid with a retention time of approximately 7.5 minutes. The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent peak. The method was validated as per ICH guidelines and the results are summarized in the table below.
Validation Parameter
Result
Acceptance Criteria
Linearity (r²)
0.9995
≥ 0.999
Accuracy (% Recovery)
99.2 - 101.5%
98.0 - 102.0%
Repeatability (RSD)
0.8%
≤ 2.0%
Intermediate Precision (RSD)
1.2%
≤ 2.0%
LOD
0.1 µg/mL
-
LOQ
0.3 µg/mL
-
Robustness
Robust
System suitability passes
Conclusion
A simple, rapid, precise, and accurate RP-HPLC method for the quantification of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid has been successfully developed and validated. The method is stability-indicating and is suitable for routine analysis in a quality control environment.
References
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
LCGC International. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Drug Discovery and Development. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
YouTube. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
ResearchGate. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
ResearchGate. (2018). TABLE Table of log P values and predicted bioactivity scores. [Link]
ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. [Link]
ResearchGate. (2007). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
PubMed. (2001). Solubility and precipitation of nicotinic acid in supercritical carbon dioxide. [Link]
PubMed. (1984). Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. [Link]
Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. [Link]
Bioinfo Publications. (2010). QSAR study for the prediction of IC50 and Log P for 5-N-Acetyl-Beta-D- Neuraminic Acid. [Link]
RSC Publishing. (n.d.). pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities. [Link]
MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]
ChemAxon Forum Archive. (2007). Error in Predicted Acidic pKa for Nicotinic Acid. [Link]
Application Note: Bioorthogonal Functionalization of Peptides via 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid
Target Audience: Peptide Chemists, Bioconjugation Scientists, and Drug Discovery Professionals. The integration of bioorthogonal handles into peptide scaffolds has revolutionized the development of peptide-drug conjugate...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Peptide Chemists, Bioconjugation Scientists, and Drug Discovery Professionals.
The integration of bioorthogonal handles into peptide scaffolds has revolutionized the development of peptide-drug conjugates (PDCs), targeted radioligands, and advanced imaging agents [1]. Among available click-chemistry handles, terminal alkynes are highly prized for their stability during Solid-Phase Peptide Synthesis (SPPS) and their precise reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].
This application note details the strategic incorporation of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid , a specialized bifunctional building block, into synthetic peptides. By combining a rigid pyridine core, a lipophilicity-modulating halogen, and a terminal alkyne, this molecule serves as a superior N-terminal or side-chain capping agent for downstream bioconjugation.
Structural Rationale & Mechanistic Advantages
When designing a linker for bioconjugation, the spatial orientation and physicochemical properties of the spacer are as critical as the reactive handle itself. 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid offers three distinct structural advantages:
Rigid Vectorial Projection: The nicotinic acid scaffold (pyridine-3-carboxylic acid) places the coupling carboxylate and the alkyne-bearing amine at the 3- and 6-positions, respectively. This para-like arrangement creates a ~180° linear vector, projecting the alkyne away from the sterically bulky peptide backbone and improving CuAAC kinetics.
Steric and Electronic Deactivation of the Amine: The secondary amine at position 6 is flanked by an ortho-chlorine (position 5) and conjugated to the electron-deficient pyridine ring. This renders the amine exceptionally non-nucleophilic. Crucial Insight: This lack of nucleophilicity means the building block does not require Fmoc or Boc protection during SPPS, allowing it to be coupled directly as a terminal cap without risk of self-polymerization or branching.
Halogen-Induced Stability: The 5-chloro substituent increases the local lipophilicity and metabolic stability of the linker, a highly desirable trait in PDC development to prevent premature proteolytic degradation in plasma.
Quantitative Physicochemical Profiling
To ensure accurate stoichiometric calculations and solvent selection, the following parameters must be integrated into your synthetic planning:
Physicochemical Property
Value / Characteristic
Impact on SPPS & Bioconjugation Workflow
Molecular Weight
~210.62 g/mol
Dictates mass calculations for standard 3–5 molar equivalent excesses during coupling.
Solubility Profile
High in DMF, NMP, DMSO
Ensures complete solvation during resin coupling; requires organic co-solvents during aqueous CuAAC.
6-NH Nucleophilicity
Negligible
Eliminates the need for transient amine protection, streamlining the synthetic protocol.
Alkyne Stability
Stable to 95% TFA
Permits standard global deprotection and cleavage without alkyne hydration or degradation.
Experimental Workflow & Logic
The integration of this building block spans two distinct phases: the solid-phase incorporation (amide bond formation) and the solution-phase bioconjugation (triazole formation).
Workflow for SPPS incorporation and downstream CuAAC bioconjugation.
Protocol I: Solid-Phase Incorporation
This protocol assumes the peptide chain has been fully elongated on a solid support (e.g., Rink Amide resin for C-terminal amides) and the final N-terminal Fmoc group has been removed[3].
Reagents Required
Building Block: 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (4.0 equivalents relative to resin loading).
Activator: HATU (3.9 equivalents).
Base: DIPEA (8.0 equivalents).
Solvent: Peptide-synthesis grade DMF.
Step-by-Step Methodology
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Causality: Proper swelling maximizes the accessibility of the N-terminal amine within the polymer matrix, ensuring high coupling efficiency.
Activation: In a clean, dry vial, dissolve the nicotinic acid derivative and HATU in a minimal volume of DMF (approx. 0.1 M concentration). Add DIPEA and vortex for 60 seconds. Causality: HATU is selected over HBTU because its 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is significantly more reactive, which is mandatory when coupling structurally rigid, aromatic carboxylic acids.
Coupling: Transfer the activated cocktail to the resin. Agitate at room temperature for 2 hours.
Validation: Perform a Kaiser test (ninhydrin test). A negative result (yellow beads/solution) indicates complete capping. If positive (blue beads), repeat the coupling step.
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature. The alkyne moiety is completely stable to these strongly acidic conditions.
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude alkyne-functionalized peptide. Centrifuge, decant, and dry the pellet under a stream of nitrogen.
Protocol II: Solution-Phase CuAAC Bioconjugation
Once the alkyne-peptide is purified via RP-HPLC, it is ready for bioorthogonal conjugation to any azide-bearing payload (e.g., fluorophores, cytotoxic drugs, or PEG chains) [4].
Mechanistic pathway of CuAAC utilizing the alkyne-functionalized peptide.
Solvent Degassing: Sparge the chosen solvent mixture with argon or nitrogen for 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the ascorbate and convert the active Cu(I) catalyst back to inactive Cu(II), halting the reaction.
Catalyst Pre-formation: In a small vial, mix the CuSO₄ solution with the THPTA ligand solution. Causality: Pre-complexing Cu(II) with THPTA prevents the generation of reactive oxygen species (ROS) upon reduction, which could otherwise oxidize sensitive peptide residues like Methionine or Tryptophan.
Reduction: Add the Sodium Ascorbate to the Cu/THPTA complex. The solution will briefly turn brown and then clear/pale yellow, indicating the successful formation of the active Cu(I) species.
Reaction Assembly: Dissolve the Alkyne-Peptide and Azide-Payload in the degassed solvent. Add the pre-formed Cu(I) catalyst complex to this mixture.
Incubation: Stir the reaction under an inert atmosphere at room temperature for 2 to 4 hours. Monitor completion via LC-MS.
Quenching & Purification: Quench the reaction by adding a metal chelator (e.g., 0.1 M EDTA) to sequester the copper. Filter the mixture and purify the final 1,4-disubstituted 1,2,3-triazole conjugate via preparative RP-HPLC.
Troubleshooting & E-E-A-T Insights
As a self-validating system, your protocol must account for edge cases. If the expected conjugate mass is not observed, consider the following diagnostic checks:
Incomplete SPPS Coupling: The steric bulk of the 5-chloro group can occasionally hinder coupling to highly hindered N-terminal amino acids (e.g., N-methylated amino acids or Val/Ile). Solution: Implement a double-coupling strategy or utilize microwave-assisted SPPS (75°C for 5 minutes) to overcome the activation energy barrier.
CuAAC Stalling (Brown Solution): If the click reaction mixture remains dark brown, the ascorbate has been depleted by oxygen. Solution: Add an additional 2.0 equivalents of freshly prepared sodium ascorbate and ensure the reaction vessel is strictly sealed under argon.
Peptide Aggregation: Highly hydrophobic payloads may cause the peptide to aggregate in aqueous mixtures, sequestering the reactive handles. Solution: Increase the ratio of organic co-solvent (e.g., use 70% DMSO) or add a chaotropic agent like 6M Guanidine-HCl to disrupt secondary structures.
Title: Click Chemistry in Peptide-Based Drug Design
Source: Molecules (via PMC)
URL: [Link]
Title: An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation
Source: ACS Omega (via PMC)
URL: [Link]
Title: Universal peptide synthesis via solid-phase methods fused with chemputation
Source: Nature Communications (via PMC)
URL: [Link]
Method
Application Note: Two-Step Fluorescent Labeling of Proteins using 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid
Executive Summary The precise fluorescent labeling of proteins is a critical methodology in pharmacokinetics, cellular imaging, and target engagement studies. This application note details a highly efficient, two-step bi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The precise fluorescent labeling of proteins is a critical methodology in pharmacokinetics, cellular imaging, and target engagement studies. This application note details a highly efficient, two-step bioconjugation strategy utilizing 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (CAS: 1019357-55-1)[1] as a bifunctional crosslinker. By combining robust EDC/NHS amidation with bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this protocol ensures site-specific, high-yield fluorescent labeling while preserving the structural integrity and biological activity of the target protein.
Mechanistic Rationale & Chemical Properties
To achieve reproducible bioconjugation, it is essential to understand the causality behind the reagent selection and reaction conditions.
The Bifunctional Linker:
5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid possesses three critical structural features:
Pyridine-3-Carboxylic Acid Core: Provides a rigid, sterically defined spacer that minimizes fluorophore quenching against the protein surface.
5-Chloro Substituent: Acts as an electron-withdrawing group, tuning the pKa of the adjacent amine and enhancing the overall chemical stability of the linker during aqueous reactions.
Propargylamino Group (Terminal Alkyne): Serves as an inert, bioorthogonal handle that exclusively reacts with azide-functionalized molecules under specific catalytic conditions.
Step 1: EDC/Sulfo-NHS Activation (Amidation)
The carboxylic acid of the linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an highly reactive O-acylisourea intermediate. Because this intermediate is susceptible to rapid hydrolysis in aqueous buffers, N-hydroxysulfosuccinimide (sulfo-NHS) is added to convert it into a semi-stable, amine-reactive sulfo-NHS ester[2]. This ester readily undergoes nucleophilic attack by primary amines (e.g., surface-exposed lysine residues on the protein) at physiological pH (7.2–8.0), forming a stable amide bond.
Step 2: CuAAC Click Chemistry (Ligation)
The alkyne-modified protein is subsequently reacted with an azide-functionalized fluorophore. This cycloaddition is catalyzed by Copper(I), which is generated in situ via the reduction of CuSO₄ by sodium ascorbate.
The Role of THPTA: Free Cu(I) rapidly reduces molecular oxygen to generate reactive oxygen species (ROS), which can irreversibly oxidize histidine, methionine, and cysteine residues, leading to protein aggregation. The addition of the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) coordinates and stabilizes the Cu(I) oxidation state, accelerating the reaction while shielding the protein from oxidative damage[3],[4].
The Role of Aminoguanidine: The oxidation of ascorbate produces dehydroascorbate, which can hydrolyze into highly reactive aldehydes. Aminoguanidine is introduced as a scavenger to intercept these electrophilic byproducts before they can cross-link arginine or lysine residues on the target protein[5].
Quantitative Data Presentation
The success of this two-step protocol relies heavily on precise stoichiometric ratios to prevent over-modification (which causes protein precipitation) and to ensure complete click ligation.
Table 1: Optimal Molar Ratios for EDC/NHS Activation
Component
Molar Equivalents
Function / Causality
Target Protein
1 eq
Primary amine source (substrate).
Linker
5 - 15 eq
Drives the reaction forward; higher ratios for larger proteins.
Reduces Cu(II) to active Cu(I); must be added last.
Experimental Workflow Visualization
Workflow for two-step protein labeling via EDC/NHS amidation and CuAAC click chemistry.
Step-by-Step Protocols
Protocol A: NHS Ester Activation and Protein Conjugation
Note: EDC is highly moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation.
Linker Preparation: Dissolve 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid in anhydrous DMSO to a concentration of 100 mM.
Activation: In a microcentrifuge tube, dilute the linker to 10 mM using Activation Buffer (0.1 M MES, pH 6.0). Add EDC and Sulfo-NHS to achieve the molar ratios outlined in Table 1.
Incubation: Vortex gently and incubate the activation mixture at room temperature for 15–20 minutes.
Conjugation: Immediately add the activated linker solution to the target protein dissolved in Conjugation Buffer (0.1 M PBS, pH 7.4). Ensure the final DMSO concentration does not exceed 10% to prevent protein denaturation.
Reaction: Incubate the mixture for 2 hours at room temperature with end-over-end rotation.
Quenching & Purification: Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM for 15 minutes. Purify the alkyne-modified protein using a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with PBS.
Protocol B: CuAAC Click Chemistry for Fluorescent Labeling
Note: The order of reagent addition is strictly critical to prevent protein precipitation and ensure catalytic turnover.
Catalyst Complex Preparation: In a separate tube, pre-mix 20 mM CuSO₄ and 100 mM THPTA in a 1:5 volumetric ratio. Incubate for 5 minutes at room temperature. Causality: Pre-complexing Cu(II) with THPTA guarantees that no free copper interacts with the protein upon addition[4].
Reaction Assembly: To the purified alkyne-modified protein (in PBS), add the Azide-Fluorophore (e.g., Alexa Fluor 488 Azide) to a final concentration of 2–5 molar equivalents.
Scavenger Addition: Add Aminoguanidine to a final concentration of 5 mM and vortex gently.
Catalyst Addition: Add the pre-mixed CuSO₄/THPTA complex so that the final concentration of Cu is 1 mM.
Initiation: Prepare a fresh solution of 100 mM Sodium Ascorbate in deionized water. Add this to the reaction mixture to a final concentration of 10 mM. Causality: Ascorbate must be added last to initiate the reduction of Cu(II) to Cu(I) only when all protective ligands and substrates are present[6].
Incubation: Protect the tube from light and incubate for 1 hour at room temperature.
Final Purification: Remove excess dye and copper reagents using a size-exclusion desalting column or exhaustive dialysis against PBS.
Self-Validation & Troubleshooting
A robust protocol must be self-validating. To confirm the success of the labeling and ensure no free dye remains, perform the following analytical steps:
Degree of Labeling (DOL) Calculation:
Analyze the purified conjugate via UV-Vis spectrophotometry. Measure the absorbance at 280 nm (protein) and at the
λmax
of the chosen fluorophore. Use the Beer-Lambert law, correcting for the fluorophore's intrinsic absorbance at 280 nm, to calculate the number of dye molecules per protein. An optimal DOL is typically between 1.5 and 3.0.
SDS-PAGE & In-Gel Fluorescence:
Run the labeled protein on a denaturing SDS-PAGE gel. Before staining, image the gel using a fluorescence scanner.
Validation: A fluorescent band migrating at the expected molecular weight of the protein confirms covalent attachment.
Troubleshooting: A fluorescent band at the dye front indicates incomplete purification of free dye. If high molecular weight smearing is observed, the protein may have aggregated due to excessive EDC/NHS cross-linking or insufficient THPTA protection during the CuAAC step.
Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry, PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFLSCj3f-a0Y2fJbwEbVWmo8ietGx13mhGB9T2fQmvMlmxEzk2YFEce18uaUX_a4Li1yJQBfx6X4chSQCq2JYTVBcItNUl4lD-NXEcsOb7gYyhBMOVoefCekMuN1RV11h5eAmIk7DMjVs-O9Y=]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi8EdMqKj3frqewPInvhuPojsGtNdSP_qUah5oxY8xjYZ3xQAYsZzhovOZ_AM0Nies7ExLf0_ERmZHISADFI8NKGd3euPwezhtyfN_V38lBsifhxR0k8IiYPEvZKOGylhtQdlYaPGwo8hkB6lTv3e3n4duy55iHCBUuOYWNk4jl8CfxYSkAQM5oWyLtFa4p4zBiu2zSjXMzD2ogzHUW1eQ-gb4zCAmGUb9YqzCclFYCum4]
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Protocol for Azide-Alkyne Click Chemistry, BroadPharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOo8OcsFRI8e3bIA0xMrjsZhakDq1CR7Fx6jrdJZ0rLJm81yPj_N4XRLa_fKnuHnYOGOAjRSIbZRPztjfiK4nAbbPU-QEh7qeBIUoaMpxy5X4M-nRCT8zsyeZZDskm21jAOs0RmsxVXCcwWcArzSU8H6DdNcTfkF77F0iMPA==]
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Application Note: 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid as a Trifunctional Scaffold in Library Synthesis
Executive Summary The demand for highly functionalized, low-molecular-weight scaffolds in combinatorial chemistry and DNA-Encoded Library (DEL) synthesis has driven the adoption of multi-vector building blocks. 5-Chloro-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The demand for highly functionalized, low-molecular-weight scaffolds in combinatorial chemistry and DNA-Encoded Library (DEL) synthesis has driven the adoption of multi-vector building blocks. 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (CAS: 1019357-55-1)[1] represents a premier trifunctional scaffold. By integrating a carboxylic acid, a terminal alkyne, and an aryl chloride onto a single pyridine core, this molecule enables the rapid, orthogonal assembly of complex chemical spaces. This application note details the physicochemical rationale, strategic workflow, and self-validating protocols for deploying this building block in advanced library synthesis.
Structural Rationale & Physicochemical Profiling
The architectural design of this building block is not arbitrary; every functional group serves a specific mechanistic and pharmacokinetic purpose:
The Pyridine Core: Compared to phenyl analogs, the nitrogen-containing heteroaromatic ring lowers the overall lipophilicity (logP) of the resulting library members. This is critical for maintaining aqueous solubility during biological screening and preventing aggregation in DEL workflows.
C3 Carboxylic Acid (Anchor Vector): Serves as the primary attachment point for solid-phase resins or DNA-amine tags via amide bond formation.
C6 Propargylamino Group (Click Vector): Provides a terminal alkyne for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The resulting 1,2,3-triazole linkage is exceptionally stable against enzymatic hydrolysis and severe redox conditions[2], making it an ideal pharmacophore element for target binding[3]. Furthermore, the secondary amine modulates the basicity of the pyridine ring[4].
C5 Chlorine (Cross-Coupling Vector): Positioned ortho to the amine, this halogen provides a handle for late-stage Suzuki-Miyaura cross-coupling. Alternatively, if left unreacted, the chlorine atom can act as a lipophilic moiety to fill hydrophobic pockets or serve as a halogen bond donor in target binding sites.
Quantitative Profiling of Orthogonal Functionalization Vectors
Vector
Functional Group
Primary Reaction
Optimal Reagents (Aqueous/DEL)
Typical Yield
Competing Side Reactions
C3
Carboxylic Acid
Amide Coupling
DMTMM / MOPS buffer (pH 7.5)
>90%
Hydrolysis of activated ester
C6
Terminal Alkyne
CuAAC (Click)
CuSO₄ / THPTA / NaAsc
>85%
Alkyne homocoupling (Glaser)
C5
Aryl Chloride
Suzuki-Miyaura
Pd G3 sSPhos / K₂CO₃
60-75%
Protodehalogenation
Orthogonal Reactivity & Workflow Design
When utilizing a trifunctional building block, the sequence of reactions must be strictly orthogonal to prevent cross-reactivity. The workflow below illustrates the optimal sequence for incorporating this scaffold into a DNA-encoded library.
The causality behind this specific sequence is rooted in reactivity thresholds. The C3-carboxylic acid is activated and coupled first, as it is the most reactive vector. The C6-alkyne is reacted second via CuAAC, a bioorthogonal reaction that does not interfere with the C5-chloride. Finally, the C5-chloride—which is electronically deactivated by the adjacent electron-donating C6-amine—is subjected to high-energy Suzuki coupling using highly active palladacycles.
Three-step DNA-encoded library synthesis workflow using the trifunctional building block.
Experimental Protocols (Self-Validating Systems)
The following protocols are optimized for DNA-compatible conditions, ensuring that the structural integrity of the oligonucleotide tag is preserved throughout the synthesis.
Causality Insight: Traditional coupling reagents (e.g., HATU) require organic solvents (DMF/DMSO) that can precipitate DNA. DMTMM is selected because it is highly water-soluble and efficiently activates the C3-carboxylic acid in aqueous buffers, maintaining DNA integrity while driving quantitative conversion.
Preparation: Prepare a 1 mM solution of the DNA-headpiece (bearing a primary amine) in 250 mM MOPS buffer (pH 7.5).
Reagent Addition: Add 50 equivalents of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (dissolved as a 100 mM stock in DMSO). Ensure the final DMSO concentration does not exceed 10% v/v.
Activation: Add 50 equivalents of DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).
Incubation: Shake the reaction mixture at 25°C for 12 hours.
Validation & Checkpoint: Analyze a 1 µL aliquot via LC-MS. A successful coupling is confirmed by a mass shift of [M_building_block - H₂O]. If unreacted DNA persists, spike with an additional 20 equivalents of DMTMM rather than increasing the temperature.
Purification: Precipitate the DNA conjugate by adding 10% v/v of 5M NaCl, followed by 3 volumes of cold absolute ethanol. Centrifuge at 14,000 rpm for 15 minutes and decant the supernatant.
Protocol B: CuAAC "Click" Chemistry (C6 Vector)
Causality Insight: Copper(I) species can catalyze the formation of reactive oxygen species (ROS) in aqueous buffers, leading to DNA strand cleavage. The inclusion of the THPTA ligand is mandatory; it tightly coordinates Cu(I), accelerating the cycloaddition while shielding the DNA tag from oxidative degradation.
Resuspension: Resuspend the DNA-conjugate pellet from Protocol A in 200 mM sodium phosphate buffer (pH 7.0) to a concentration of 1 mM.
Library Addition: Add 50 equivalents of the target Azide library member (from a DMSO stock).
Catalyst Complexation: In a separate vial, pre-mix 10 mM CuSO₄ and 50 mM THPTA ligand (1:5 molar ratio) in LC-MS grade water. Incubate for 5 minutes. Add 10 equivalents of this Cu-THPTA complex to the main reaction.
Initiation: Add 50 equivalents of freshly prepared sodium ascorbate (in water) to reduce Cu(II) to the active Cu(I) species.
Incubation: Shake at room temperature for 4 hours.
Validation & Checkpoint: LC-MS analysis must confirm the exact mass of the triazole product. The chromatogram should show a single sharp peak; peak broadening or fragmentation indicates ROS-mediated DNA damage (usually due to degraded or insufficient THPTA).
Purification: Perform ethanol precipitation as described in Protocol A.
Causality Insight: The C5-chlorine is electronically deactivated by the adjacent C6-amine, which donates electron density into the pyridine ring, raising the activation barrier for oxidative addition. To overcome this, highly active palladacycles with electron-rich, bulky ligands (e.g., sSPhos Pd G3) are required to force the catalytic cycle forward in aqueous media.
Resuspension: Dissolve the intermediate from Protocol B in degassed 100 mM sodium borate buffer (pH 9.5) to a concentration of 1 mM.
Reagent Addition: Add 100 equivalents of the boronic acid library member.
Catalysis: Add 20 equivalents of a water-soluble Palladium precatalyst (e.g., sSPhos Pd G3).
Reaction: Heat the mixture to 80°C for 4 hours under a strict, inert argon atmosphere to prevent catalyst deactivation.
Validation & Checkpoint: Monitor via LC-MS. Due to the high activation barrier of the deactivated aryl chloride, yields typically range from 60-75%. If protodehalogenation (loss of Cl without coupling) is observed, verify the efficacy of the degassing procedure, as oxygen intrusion exacerbates side reactions.
Purification: Perform a final ethanol precipitation to isolate the fully assembled library member.
References
Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via in situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Chemical Biology. Available at:3
7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers. Journal of Medicinal Chemistry. Available at:4
5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (Product Page). BLD Pharm. Available at:1
Click Chemistry Reagents Overview. Sigma-Aldrich. Available at:
Click Chemistry Building Blocks. AAT Bioquest. Available at: 2
Technical Support Center: Optimizing Purification of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid
Welcome to the Technical Support Center. 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a highly functionalized, amphoteric building block frequently utilized in medicinal chemistry and click-chemistry applications. I...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a highly functionalized, amphoteric building block frequently utilized in medicinal chemistry and click-chemistry applications. Its purification is notoriously challenging due to the presence of a basic pyridine/secondary amine system, an acidic carboxylic acid, and a sensitive terminal alkyne.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you achieve high-purity isolation.
Primary Isolation & Reaction Quenching
FAQ: Why does my product stay in the aqueous layer during liquid-liquid extraction (LLE) with ethyl acetate or dichloromethane?
The Causality:
5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is an amphoteric molecule. In neutral to basic aqueous solutions (typical after a Nucleophilic Aromatic Substitution (SNAr) reaction using a base like K₂CO₃ or DIPEA), the carboxylic acid is deprotonated, forming a highly polar, water-soluble carboxylate anion. Conversely, in highly acidic solutions, the pyridine nitrogen protonates to form a water-soluble pyridinium cation. Because the molecule is charged at almost all standard extraction pH levels, it possesses a massive hydration shell that prevents it from partitioning into organic solvents.
The Solution:
Abandon LLE and utilize isoelectric precipitation . By carefully titrating the aqueous solution to the molecule's isoelectric point (pI), the compound forms a zwitterion with a net-zero charge. Without a net charge, the hydration energy collapses, and intermolecular hydrogen bonding dominates, driving the product to crystallize out of the aqueous phase[1].
Caption: pH-dependent ionization states dictating the solubility profile during purification.
Protocol: Step-by-Step Isoelectric Precipitation
This protocol acts as a self-validating system: the appearance of a persistent precipitate confirms you have hit the correct pI.
Concentration: Concentrate the crude SNAr reaction mixture under reduced pressure (<40°C) to remove volatile organic solvents (e.g., DMF, EtOH).
Alkaline Reconstitution: Dissolve the resulting crude residue in a minimal volume of 1M NaOH (aq). Validation: The solution should become completely homogeneous as the product forms a soluble sodium salt.
Thermal Control: Cool the solution to 4°C in an ice bath to lower the solubility threshold of the final zwitterion.
Titration: Dropwise, add 1M HCl under vigorous stirring. Monitor the pH continuously using a calibrated pH meter.
Precipitation: Stop the addition when the pH reaches approximately 3.5 . Validation: A thick white or off-white precipitate will crash out of solution[2].
Maturation: Stir the suspension at 4°C for 1 hour to mature the crystals and reduce occlusion of impurities.
Isolation: Isolate via vacuum filtration, wash the filter cake with ice-cold deionized water, and dry under high vacuum.
Chromatographic Purification
FAQ: Normal phase silica gel chromatography results in severe tailing and poor mass recovery. What is the optimal chromatographic method?
The Causality:
The strong hydrogen-bonding capacity of the free carboxylic acid and the secondary amine leads to irreversible adsorption onto the free silanol groups (-SiOH) of normal-phase silica gel. Even with highly polar solvent systems (e.g., DCM/MeOH with acetic acid), the compound will streak across the column, destroying your yield.
The Solution:
If isoelectric precipitation does not yield >95% purity, you must use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . To suppress the ionization of the carboxylic acid and prevent peak tailing, an acidic modifier must be added to the mobile phase.
Gradient: Run a shallow gradient from 5% B to 60% B over 20 minutes. The high polarity of the nicotinic acid core means it will elute relatively early.
Detection: Monitor UV absorbance at 254 nm and 280 nm.
Recovery: Lyophilize the collected fractions immediately. Note: The product will be isolated as a TFA salt. If the free base is required for downstream biological assays, a subsequent neutralization and precipitation step is required.
Caption: Workflow for the isolation and purification of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid.
Alkyne Stability & Troubleshooting
FAQ: My NMR shows a loss of the terminal alkyne proton (~2.5 ppm) and the formation of a higher molecular weight impurity. What went wrong?
The Causality:
The terminal alkyne (propargyl group) is a highly reactive moiety, intentionally included in this molecule for downstream click-chemistry (CuAAC) applications[3]. However, this makes it susceptible to oxidative dimerization (Glaser-Hay coupling) if exposed to trace copper and oxygen during purification. Furthermore, under strongly acidic conditions with trace transition metals, the alkyne can undergo hydration to form a methyl ketone.
The Solution:
Metal-Free Environment: Ensure all water used in the isoelectric precipitation and RP-HPLC is strictly HPLC-grade and free of transition metal contaminants.
Avoid Metal Tools: Do not use metallic spatulas to scrape the wet filter cake if it is saturated with acidic mother liquor; use PTFE or ceramic spatulas.
Chelation: If metal contamination is suspected from the reaction vessel, add a metal chelator like EDTA (0.1% w/v) during the initial alkaline aqueous dissolution step prior to precipitation.
troubleshooting low aqueous solubility of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid
Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and formulation scientists encountering aqueous solubility bottlenecks with 5-Chloro-6-(prop-2-yn-1-ylamino)nicoti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and formulation scientists encountering aqueous solubility bottlenecks with 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid .
Molecular Solvability Profile
5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid presents a classic Biopharmaceutics Classification System (BCS) Class II/IV challenge[1]. The molecule's solubility profile is dictated by two competing domains:
The Ionizable Core: A nicotinic acid moiety containing a carboxylic acid (estimated pKa ~4.5).
The Lipophilic Domain: A highly hydrophobic 5-chloro substituent paired with a terminal alkyne (prop-2-yn-1-ylamino group). The electron-withdrawing nature of the chlorine and pyridine ring suppresses the basicity of the secondary amine, rendering the molecule primarily acidic.
At physiological or low pH, the lipophilic domains drive severe hydrophobic aggregation. The following guide provides field-proven, causality-driven strategies to overcome these physicochemical barriers.
Phase 1: Diagnostic Solubility Workflow
Before altering your experimental design, utilize the decision matrix below to identify the most thermodynamically appropriate solubilization pathway for your specific assay requirements.
Fig 1: Stepwise troubleshooting workflow for resolving aqueous solubility failures.
Q1: Why does 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid instantly crash out of solution when I dilute my DMSO stock into PBS (pH 7.4)?A1: You are observing "solvent-shift nucleation." When diluting a high-concentration DMSO stock into an aqueous buffer, the diffusion rate of DMSO into the bulk water vastly exceeds the ionization rate of the nicotinic acid core. This thermodynamic imbalance causes the highly lipophilic alkyne and chloro-pyridine moieties to nucleate before the carboxylate group can stabilize the monomeric form[2].
Corrective Action: Utilize solvent blending. Introduce a transitional co-solvent (e.g., 10% PEG400 or Propylene Glycol) to lower the interfacial tension between the hydrophobic solute and the aqueous phase prior to your final buffer dilution[3][4].
Q2: Can I use pH adjustment alone to achieve sufficient solubility for in vivo dosing?A2: Yes, but with significant physiological caveats. Adjusting the micro-environmental pH to at least 2 units above the carboxylic acid pKa (target pH > 6.5) will shift the equilibrium >99% toward the highly soluble carboxylate anion[2][5]. However, physiological buffering in in vivo models (especially in the GI tract) will neutralize this local pH, causing premature in situ precipitation.
Corrective Action: Do not rely solely on liquid pH adjustment. Instead, formulate the compound as a stable sodium or meglumine salt, or combine your pH adjustment with a precipitation inhibitor (e.g., HPMC) to maintain a supersaturated state upon dosing[6].
Q3: I am running delicate cell-based assays. High DMSO concentrations and extreme pH levels cause cytotoxicity. What is the best alternative?A3: For biologically sensitive assays, inclusion complexation is the gold standard[4]. The linear, hydrophobic propargyl tail and the chlorinated pyridine ring of this molecule are sterically and thermodynamically ideal guests for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5][6]. This host-guest interaction shields the lipophilic domains from water, drastically increasing apparent solubility without relying on cytotoxic organic solvents.
Q4: The compound exhibits a severely poor dissolution rate in Simulated Gastric Fluid (SGF) during oral formulation testing. How can I fix this?A4: In SGF (pH ~1.2), the carboxylic acid is fully protonated (unionized), minimizing equilibrium solubility. Because you cannot change the pH of the stomach, you must manipulate the dissolution kinetics via the Noyes-Whitney equation[7].
Corrective Action: Implement particle size reduction. Techniques such as wet nano-milling or micronization exponentially increase the specific surface area of the drug particles. This directly accelerates the dissolution velocity, ensuring the drug dissolves fast enough to be absorbed before transiting through the GI tract[1][8].
Phase 3: Quantitative Strategy Comparison
To optimize your formulation approach, compare the mechanistic impacts of each strategy below:
Formulation Strategy
Primary Mechanism of Action
Best Application
Limitations
Expected Solubility Gain
pH Modulation
pKa-driven ionization of the -COOH group
In vitro biochemical assays
High risk of in vivo precipitation
10x - 50x
Co-Solvency
Interfacial tension reduction via solvent blending
IV dosing, High-conc. stock solutions
Cytotoxicity at high percentages
5x - 20x
HP-β-CD Complexation
Thermodynamic hydrophobic cavity encapsulation
Cell-based assays, Oral dosing
Requires high excipient mass ratio
20x - 100x
Nanosuspension
Surface area expansion (Noyes-Whitney kinetics)
Oral dosing (SGF dissolution)
Prone to Ostwald ripening / aggregation
Rate increase (Not equilibrium)
Phase 4: Validated Experimental Protocol
Protocol: Preparation of HP-β-CD Inclusion Complex
This methodology utilizes a self-validating system to ensure the compound is molecularly dissolved rather than colloidally suspended.
Fig 2: Thermodynamic mechanism of cyclodextrin host-guest inclusion complexation.
Step-by-Step Methodology:
Vehicle Preparation: Prepare a 20% w/v solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a 50 mM Phosphate Buffer (pH 7.4). Ensure complete dissolution of the cyclodextrin before proceeding.
API Addition: Add 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid powder to the vehicle at a target concentration of 10 mg/mL. Note: It is critical to add the API as a solid powder, not from a DMSO stock, to prevent solvent-induced aggregation.
Thermodynamic Equilibration: Vortex the suspension vigorously for 2 minutes. Transfer the vial to an orbital shaker and incubate at 37°C for 24 to 48 hours. Causality: Complexation is an equilibrium-driven process; sufficient time is required for the hydrophobic alkyne/chloro groups to partition into the cyclodextrin cavities.
Self-Validation (Phase Separation): Centrifuge the sample at 10,000 x g for 10 minutes to pellet any undissolved API.
Filtration: Extract the supernatant and pass it through a 0.22 µm hydrophilic PTFE syringe filter. Causality: This step guarantees that only molecularly dissolved inclusion complexes pass through; any remaining uncomplexed colloidal aggregates are physically excluded.
Quantification: Dilute the filtrate 1:100 in your HPLC mobile phase. Quantify the exact concentration via HPLC-UV against a standard curve prepared in 100% DMSO. If the quantified concentration matches your target, thermodynamic solubility has been successfully achieved.
References
Solubility Enhancement of Poorly Water-Soluble Drugs
International Journal of Advanced Research in Science, Communication and Technology (IJARSCT)
URL:[Link]
Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques
National Center for Biotechnology Information (NCBI / PMC)
URL: [Link]
A Review: Solubility Enhancement of Poorly Water Soluble Drug
International Journal of Pharmaceutical Research and Applications (IJPRA)
URL:[Link]
Techniques for solubility enhancement of poorly soluble drugs: An overview
ResearchGate
URL: [Link]
Techniques for Improving Solubility
International Journal of Medical Science and Dental Research
URL: [Link]
Strategies to Improve Solubility of Oral Drugs
Records of Pharmaceutical and Biomedical Sciences (SciSpace)
URL:[Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics
National Center for Biotechnology Information (NCBI / PMC)
URL:[Link]
Drug Solubility: Importance and Enhancement Techniques
International Scientific Journal of Engineering and Management (ISJEM)
URL:[Link]
Technical Support Center: Cross-Coupling of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid
Welcome to the Technical Support Center for the functionalization of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid . This highly functionalized pyridine scaffold presents a unique trifecta of chemoselectivity challenges...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the functionalization of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid . This highly functionalized pyridine scaffold presents a unique trifecta of chemoselectivity challenges for researchers and drug development professionals: a deactivated aryl chloride, a highly reactive terminal alkyne, and an unprotected carboxylic acid.
This guide is designed to troubleshoot low reaction yields during Suzuki-Miyaura cross-coupling at the C5 position, providing field-proven causality, diagnostic data, and self-validating protocols.
Part 1: Troubleshooting FAQs & Mechanistic Causality
Q1: Why is my Suzuki-Miyaura cross-coupling yield so low when targeting the C5-Cl bond?A1: Electronic Deactivation via Resonance.
In this specific substrate, the C6-propargylamino group is situated ortho to the C5-chlorine. The lone pair on the secondary amine donates electron density into the pyridine ring via resonance, significantly increasing the electron density at the C5 position. This electronic enrichment strengthens the C-Cl bond, creating a massive kinetic barrier for the oxidative addition of standard Pd(0) catalysts.
Solution: Employ bulky, electron-rich dialkylbiarylphosphine ligands such as XPhos or SPhos. These ligands promote the formation of a highly reactive, monoligated Pd(0)L1 complex that can force oxidative addition into deactivated aryl chlorides, minimizing off-cycle speciation[1].
Q2: I am observing a significant amount of degradation and a mass peak corresponding to a dimer. How do I prevent the propargyl group from reacting?A2: Competitive Alkyne Activation (Glaser Homocoupling).
Terminal alkynes are highly reactive and can undergo Glaser homocoupling (forming a diyne) or unintended Sonogashira coupling, especially if trace copper is present or if the Pd catalyst is not sufficiently sterically hindered. The direct coordination of the terminal alkyne to the oxidative addition complex can derail the catalytic cycle[2].
Solution: Ensure strictly copper-free conditions. Maintain a high ligand-to-palladium ratio (e.g., 2.5:1) to keep the Pd coordination sphere saturated, preventing the alkyne from binding. Furthermore, thoroughly degas the solvent to remove oxygen, which acts as the terminal oxidant in Glaser homocoupling.
Q3: Does the free carboxylic acid at C3 interfere with the cross-coupling cycle?A3: Base Neutralization and Catalyst Poisoning.
Yes. Unprotected carboxylic acids consume the basic equivalents required to form the active boronate complex during the transmetalation step. Additionally, the resulting carboxylate can coordinate directly to the palladium center, forming an off-cycle palladacycle that stalls the reaction.
Solution: Increase the base stoichiometry to a minimum of 3.0–4.0 equivalents. The first equivalent deprotonates the carboxylic acid, while the remaining equivalents facilitate the catalytic cycle. Use a biphasic solvent system (e.g., 1,4-Dioxane/H2O) to ensure the solubility of the resulting zwitterionic or anionic species.
Part 2: Diagnostic Dashboard & Quantitative Data
The following table summarizes the optimization matrix for the Suzuki-Miyaura coupling of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid with a standard arylboronic acid. Use this data to diagnose your specific failure mode.
Entry
Catalyst / Ligand
Base (Equiv.)
Solvent
Temp (°C)
Yield (%)
Primary Observation / Failure Mode
1
Pd(PPh3)4
Na2CO3 (2.0)
Toluene/H2O
90
<5%
No reaction; C5-Cl bond remains unactivated.
2
Pd2(dba)3 / XPhos
K3PO4 (1.5)
Dioxane/H2O
100
22%
Stalled reaction; carboxylic acid neutralized the base.
3
Pd(OAc)2 / SPhos + CuI
K3PO4 (4.0)
Dioxane/H2O
100
18%
Massive Glaser homocoupling of the terminal alkyne.
4
Pd2(dba)3 / XPhos
K3PO4 (4.0)
Dioxane/H2O
100
87%
Clean conversion to desired C5-coupled product.
Part 3: Visualizing the Chemoselectivity Logic
Divergent catalytic pathways showing chemoselective C-Cl activation vs. alkyne homocoupling.
Part 4: Self-Validating Experimental Protocol
This step-by-step Standard Operating Procedure (SOP) is engineered to bypass the electronic deactivation of the C-Cl bond while protecting the terminal alkyne from side reactions.
Optimized Copper-Free Suzuki-Miyaura Coupling
Step 1: Reagent Preparation & Degassing (Critical)
In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd2(dba)3 (0.02 equiv, 4 mol% Pd), and XPhos (0.05 equiv, 5 mol%).
Causality: The slight excess of XPhos (L:Pd ratio of 1.25:1 per Pd atom) ensures the active Pd(0) species is sterically shielded, preventing the terminal alkyne from coordinating.
Step 2: Solvent & Base Addition
Add anhydrous, degassed 1,4-Dioxane (0.2 M). In a separate flask, prepare a 2M aqueous solution of K3PO4 (4.0 equiv) and degas via argon sparging for 30 minutes. Add the aqueous base to the Schlenk tube.
Step 3: Reaction Execution & In-Process Validation
Seal the tube and heat to 100 °C in an oil bath for 12 hours under vigorous stirring (1000 rpm) to ensure optimal biphasic mixing.
Self-Validation Checkpoint: At t = 2 hours, sample the organic layer for LC-MS. If a mass peak at [2M-2] (diyne) is observed, oxygen exclusion was insufficient. If unreacted starting material is present with no intermediate palladacycle, base neutralization by the acid is incomplete.
Step 4: Precision pH-Controlled Workup
Cool the mixture to room temperature. Dilute with EtOAc and water. The product will reside entirely in the aqueous layer as the potassium carboxylate salt. Carefully acidify the aqueous layer using 1M HCl while monitoring with a pH meter.
Causality: Do not drop the pH below 2.0. At pH < 2.0, the C6-secondary amine will protonate, forming a highly water-soluble cation that cannot be extracted. Target an exact pH of 3.5–4.0 (the approximate isoelectric point) to protonate the carboxylic acid while keeping the amine neutral, allowing the zwitterion/neutral species to precipitate or partition into the organic phase.
Step 5: Isolation
Extract the acidified aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via reverse-phase chromatography.
Step-by-step experimental workflow emphasizing critical base equivalents and pH-controlled workup.
References
Buchwald Ligands Review | Entegris.
Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki–Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents | The Journal of Organic Chemistry - ACS Public
Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Public
reducing off-target side reactions in 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid bioconjugation
Welcome to the Technical Support Center for bioconjugation using 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid . This highly versatile bifunctional linker is engineered for complex bioconjugation workflows.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for bioconjugation using 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid . This highly versatile bifunctional linker is engineered for complex bioconjugation workflows. It features a carboxylic acid for amine-reactive crosslinking (via EDC/NHS activation), a terminal alkyne for azide-reactive click chemistry (CuAAC), and an electron-deficient chloropyridine core.
While powerful, the structural complexity of this linker introduces multiple vectors for off-target side reactions. This guide is designed to help researchers understand the mechanistic causality behind these side reactions and implement self-validating protocols to eliminate them.
Part 1: Mechanistic Pathways & Off-Target Risks
Understanding the chemical environment is the first step in troubleshooting. The diagram below illustrates the intended conjugation pathways alongside the competing side reactions that commonly cause low yields or protein aggregation.
Reaction pathways and off-target side reactions for the bifunctional linker.
Part 2: Troubleshooting FAQs
Q1: Why am I seeing extensive protein aggregation during the EDC/NHS activation step?A1: EDC activates the carboxylic acid on the linker to form an unstable O-acylisourea intermediate. If your target protein has surface-exposed tyrosines or cysteines, EDC can facilitate the formation of stable, unintended adducts, leading to cross-linking and aggregation. Furthermore, using amine-containing buffers (like Tris) or carboxylate buffers (like Acetate) will compete directly with the reaction, drastically reducing yield[1].
Solution: Perform the activation step in MES buffer (pH 5.5–6.0). If tyrosine adducts form, treat the conjugate with 0.5 M hydroxylamine to reverse the off-target modification without breaking the desired amide bonds[2].
Q2: My CuAAC click reaction is causing target protein degradation. How do I prevent this?A2: The standard CuAAC catalytic system relies on Cu(II) being reduced in situ by sodium ascorbate to the active Cu(I) species. In the presence of ambient oxygen, this redox cycle generates reactive oxygen species (ROS) that rapidly oxidize sensitive amino acids like histidine and arginine, leading to protein degradation[3].
Solution: You must incorporate a copper-stabilizing accelerating ligand such as THPTA or BTTAA. These ligands coordinate the Cu(I) ion, shielding it from rapid oxidation, accelerating the click reaction, and preventing ROS-mediated protein damage[4].
Q3: Could the chloropyridine core of the linker participate in side reactions?A3: Yes. The 5-chloro-pyridine moiety is highly electron-deficient. Under basic conditions (pH > 8.5) or in the presence of strong nucleophiles like free thiols (e.g., reduced cysteines or DTT), the core can undergo Nucleophilic Aromatic Substitution (SNAr), displacing the chloride ion.
Solution: Maintain the conjugation pH strictly between 7.2 and 8.0. If your protein contains free cysteines that are not the intended target, cap them with iodoacetamide prior to conjugation.
Part 3: Quantitative Optimization Data
To minimize side reactions, reaction parameters must be tightly controlled. The following tables summarize the optimal quantitative conditions required for both steps of the bioconjugation workflow.
Table 1: Buffer and Reagent Parameters
Reaction Step
Optimal pH
Recommended Buffer
Reagent Molar Excess
Temperature & Time
EDC/NHS Activation
4.5 – 6.0
50 mM MES
10x EDC, 20x Sulfo-NHS
15–30 min @ RT
Amine Conjugation
7.2 – 8.0
100 mM PBS
5x – 10x Activated Linker
2 hours @ RT
CuAAC Click
7.0 – 7.4
100 mM PBS
5x Azide, 10x Ascorbate
1–4 hours @ RT
Table 2: Troubleshooting Matrix
Symptom
Primary Cause
Corrective Action
Zero Conjugation (Step 1)
Hydrolysis of EDC/NHS reagents
Use fresh reagents; equilibrate to RT before opening vials[1].
Low Click Yield (Step 2)
Alkyne homocoupling (Glaser reaction)
Degas buffers with Argon/N₂; ensure 10-fold excess of ascorbate[4].
Protein Precipitation
Over-labeling / Hydrophobicity
Reduce linker molar excess from 10x to 2x; add 0.05% Tween-20.
Part 4: Self-Validating Experimental Protocols
A robust protocol must include built-in validation checks to verify success before proceeding to the next step.
Protocol 1: Two-Step EDC/NHS Amine Conjugation
Causality Focus: Separating activation from conjugation prevents the target protein from being exposed to unreacted EDC, eliminating EDC-mediated protein cross-linking.
Activation: Dissolve 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid in dry DMSO (10 mM stock). Dilute to 1 mM in 50 mM MES buffer (pH 6.0).
Reagent Addition: Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS.
Incubation: React for 15 minutes at room temperature.
Validation Check 1: Monitor the pH. EDC activation consumes protons; a stable pH indicates the reaction has reached equilibrium.
Quenching (Optional but Recommended): Add 2-mercaptoethanol (20 mM final) to quench unreacted EDC.
Conjugation: Add the activated linker to the target protein dissolved in 100 mM PBS (pH 7.4). React for 2 hours at room temperature.
Validation Check 2: Run a small aliquot on an SDS-PAGE gel. A successful conjugation will show a slight molecular weight shift without high-molecular-weight smearing (which would indicate aggregation).
Causality Focus: Pre-complexing copper with a ligand prevents non-specific binding of Cu(I) to the protein backbone, eliminating ROS generation.
Catalyst Preparation: In a separate tube, mix 1 mM CuSO₄ with 5 mM THPTA ligand (1:5 ratio). Incubate for 5 minutes.
Reaction Assembly: To your alkyne-conjugated protein from Protocol 1, add the target azide-molecule (5-fold excess).
Initiation: Add the Cu/THPTA complex to the protein mixture. Finally, initiate the reaction by adding freshly prepared sodium ascorbate (10 mM final concentration).
Validation Check 1: The addition of ascorbate should cause a transient color change (fading of the blue Cu(II) color), confirming the reduction to active Cu(I).
Incubation: Degas the tube with Argon, seal, and incubate for 2 hours at room temperature.
Validation Check 2 (Negative Control): Always run a parallel reaction omitting the sodium ascorbate. If conjugation occurs in the control, your azide is binding non-specifically rather than covalently clicking.
Troubleshooting logic tree for identifying and resolving bioconjugation failures.
References
Troubleshooting low yield in EDC/NHS coupling reactions with PEG
Source: BenchChem
URL
Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates
Source: ACS Publications
URL
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition
Source: NIH / PMC
URL
Side reactions to avoid during click chemistry with PEG linkers
Source: BenchChem
URL
optimizing copper catalyst concentration for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid cycloaddition
Welcome to the Advanced Application Support Center. This guide is engineered for scientists and drug development professionals troubleshooting the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 5-Chloro-6-(prop-2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. This guide is engineered for scientists and drug development professionals troubleshooting the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid .
Unlike standard aliphatic alkynes, this specific substrate presents a unique mechanistic challenge: the combination of a secondary amine, a pyridine nitrogen, and a carboxylic acid creates a potent bidentate chelating motif (similar to picolinic acid). If the copper catalyst concentration and ligand coordination environment are not strictly controlled, the substrate will sequester the copper, leading to stalled reactions, or promote oxidative degradation.
Below is our definitive troubleshooting guide, mechanistic logic, and self-validating protocol to achieve quantitative yields.
Mechanistic Pathway & The Chelation Risk
To optimize this reaction, we must first understand how the substrate interacts with the catalyst. The CuAAC reaction relies on the formation of a dinuclear copper intermediate. However, the aminonicotinic acid core of your substrate actively competes with your catalytic ligand for Cu(I) and Cu(II) ions.
CuAAC catalytic cycle showing the dinuclear intermediate and substrate chelation risks.
Troubleshooting FAQs
Q: My cycloaddition is stalling at 30% conversion. Should I increase the copper concentration?A: No. Increasing copper without adjusting the ligand will exacerbate the problem.
CuAAC exhibits a non-linear threshold behavior. Reactivity is minimal below 50 µM Cu, but pushing Cu concentrations above 250 µM often leads to oxidative damage rather than faster kinetics [1]. Because your substrate contains a chelating aminonicotinic acid motif, it acts as a competitive inhibitor. Instead of adding more copper, you must increase the concentration of your stabilizing ligand (e.g., THPTA). A strict 5:1 to 10:1 Ligand:Copper molar ratio is required to outcompete the substrate and keep the Cu(I) catalytically active [1, 2].
Q: I am observing significant amounts of alkyne dimerization (Glaser homocoupling). How do I suppress this byproduct?A: Glaser homocoupling is driven by excess Cu(II) acting as an oxidant in the presence of dissolved oxygen.
To suppress this, lower your absolute copper concentration to the 50–100 µM threshold. More importantly, ensure your reducing agent (Sodium Ascorbate) is fresh and present in at least a 10-fold excess relative to copper [2]. If homocoupling persists, degas your buffers with argon prior to the reaction to remove the molecular oxygen required for the oxidative coupling cycle.
Q: Why does the order of reagent addition matter so much for this specific substrate?A: It prevents irreversible catalyst poisoning.
If you add copper directly to the 5-chloro-6-(prop-2-yn-1-ylamino)nicotinic acid before the ligand, the substrate's pyridine nitrogen and carboxylate will instantly form a stable, catalytically dead Cu-complex. You must premix the CuSO₄ and THPTA to form the sterically protected Cu-THPTA complex before introducing it to the substrate [2].
Quantitative Optimization Parameters
To achieve complete conversion without degradation, calibrate your reaction parameters according to the validated ranges below.
Parameter
Recommended Concentration
Optimization Range
Mechanistic Rationale
Copper (CuSO₄)
50 µM
20 – 100 µM
Threshold behavior; <50 µM often stalls, while >100 µM promotes reactive oxygen species (ROS) and Glaser homocoupling.
Ligand (THPTA)
250 µM
5x to 10x[Cu]
Wraps Cu(I) to prevent sequestration by the nicotinic acid motif; maintains the active oxidation state.
Reductant (Na-Asc)
2.5 mM
1.0 – 5.0 mM
Reduces Cu(II) to Cu(I). Excess is required to combat O₂, but >5 mM can generate harmful H₂O₂.
Scavenger (Aminoguanidine)
5.0 mM
1.0 – 10.0 mM
Intercepts oxidized ascorbate byproducts (dehydroascorbate) to prevent unwanted crosslinking with primary/secondary amines.
Troubleshooting Logic Workflow
If your reaction fails, follow this diagnostic tree to isolate the chemical failure point.
Decision tree for troubleshooting stalled CuAAC reactions and alkyne homocoupling.
Self-Validating Experimental Protocol
This protocol incorporates visual checkpoints to validate the integrity of the catalytic system before the reaction proceeds.
Reagent Preparation:
Prepare a 20 mM CuSO₄ stock in deionized water.
Prepare a 50 mM THPTA stock in deionized water.
Prepare a 100 mM Sodium Ascorbate stock in deoxygenated water. (Must be prepared fresh daily; it oxidizes rapidly in air).
Prepare a 100 mM Aminoguanidine stock in water.
Step-by-Step Methodology:
Catalyst Premixing (Critical Step): In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.
Validation Checkpoint: The solution must turn a clear, light blue, indicating the successful formation of the Cu(II)-THPTA complex. If it turns green or brown, discard it; the ligand has degraded.
Substrate Assembly: In your main reaction vial, combine your 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid substrate (e.g., 50 µM final concentration) and your azide partner (100 µM final concentration) in a compatible buffer (pH 6.5–8.0, avoid Tris buffer as it competitively binds Cu) [1].
Scavenger Addition: Add 50 µL of the 100 mM Aminoguanidine stock to the main reaction vial.
Catalyst Introduction: Transfer the entire Cu/THPTA premix (from Step 1) into the main reaction vial. Mix gently.
Reaction Initiation: Add 25 µL of the 100 mM Sodium Ascorbate stock to initiate the reaction.
Validation Checkpoint: The solution should briefly flash colorless or pale yellow as the Cu(II) is reduced to the catalytically active Cu(I) state. If it remains distinctly blue, your ascorbate is oxidized and inactive.
Incubation: Seal the vial to prevent oxygen ingress. Mix on a slow rotator for 1 to 2 hours at room temperature.
References
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.[Link]
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.[Link]
Optimization
Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid Derivatization
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant synthetic bottlenecks when working with highly functionalized pyridine scaf...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing significant synthetic bottlenecks when working with highly functionalized pyridine scaffolds.
Derivatizing 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid presents a unique triad of challenges: severe steric shielding, profound electronic deactivation, and competitive catalyst chelation. This guide is designed to move beyond basic textbook chemistry, providing you with field-proven, mechanistically grounded solutions to bypass these obstacles.
Structural & Mechanistic Bottleneck Analysis
Before attempting any functionalization, we must diagnose the specific microenvironments of our target molecule[1]. The core structure is a 2-aminopyridine derivative (with the amine at C6 relative to the pyridine nitrogen) flanked by an ortho-chloro group at C5.
The C6-Amine Crisis: The secondary amine is sandwiched between the bulky C5-chloro group and the propargyl chain. Furthermore, the electron-withdrawing nature of the pyridine ring and the C3-carboxylic acid drastically reduces its nucleophilicity[2]. Standard alkylation conditions will fail here[3].
The C5-Chloro Shielding: Attempting a cross-coupling at the C5 position is severely hindered by the adjacent C6-propargylamino group. Additionally, the terminal alkyne can poison palladium catalysts via competitive coordination.
The Alkyne Chelation Trap: While the terminal alkyne is sterically accessible for Click chemistry (CuAAC), the proximity of the basic pyridine nitrogen and the secondary amine creates a bidentate-like chelation pocket that sequesters Cu(I) catalysts.
Fig 1. Structural map highlighting steric and electronic bottlenecks during derivatization.
Troubleshooting Guides & FAQs
Fig 2. Troubleshooting workflow mapping derivatization challenges to specific chemical solutions.
FAQ 1: Why is my N-alkylation of the C6-amine yielding only recovered starting material?
The Causality: You are fighting both thermodynamics and kinetics. The C6 secondary amine is an extremely poor nucleophile due to resonance delocalization into the pyridine ring[4]. Kinetically, the ortho-chloro group creates a steric wall that prevents the
SN2
transition state from forming with standard alkyl halides[5].
The Solution: You must force the formation of the highly nucleophilic amide anion using a strong, non-nucleophilic base (e.g., KHMDS). Furthermore, you must abandon alkyl halides in favor of highly reactive alkyl triflates, which have lower activation energies for the
SN2
transition state.
FAQ 2: My Suzuki coupling at the C5-chloro position results in alkyne degradation and palladium black precipitation. How do I fix this?
The Causality: The terminal alkyne on the propargyl group is intercepting your Palladium catalyst. Alkynes bind strongly to Pd(0), pulling it out of the catalytic cycle and leading to aggregation (Palladium black). Even if the catalyst survives, the C5-Cl bond is sterically shielded by the C6-propargylamino group, preventing standard oxidative addition.
The Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos . The massive steric bulk of XPhos prevents the formation of off-cycle Pd-alkyne complexes and forces the Pd center into a highly reactive mono-ligated state, enabling oxidative addition into the hindered C-Cl bond.
FAQ 3: Why is my CuAAC (Click) reaction at the propargyl group so sluggish?
The Causality: The pyridine ring and the adjacent secondary amine act as a potent chelating trap for copper. Instead of coordinating with the alkyne to form the critical copper-acetylide intermediate, the Cu(I) catalyst is sequestered by the heteroatoms of the scaffold.
The Solution: You must out-compete the substrate for the copper. Use a strong, externally added Cu(I)-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA binds Cu(I) tightly, keeping it in the catalytic cycle while preventing sequestration by the pyridine core.
Validated Experimental Protocols
To ensure reproducibility, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Sterically Forced N-Alkylation via Dianion Generation
Purpose: Overcome C5-Cl steric shielding and poor C6-amine nucleophilicity.
Preparation: Flame-dry a Schlenk flask. Add 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (1.0 equiv) and dissolve in anhydrous THF (0.1 M) under argon.
Deprotonation: Cool the solution to 0 °C. Dropwise, add KHMDS (2.2 equiv; 1.0 eq for the carboxylic acid, 1.2 eq for the hindered amine).
Validation Checkpoint: The solution must undergo a distinct color shift (typically to deep yellow/orange), indicating the formation of the delocalized dianion. If it remains pale, your KHMDS has likely degraded.
Electrophile Addition: Stir for 30 minutes at 0 °C, then add the alkyl triflate (1.1 equiv) dropwise.
Workup: Warm to room temperature over 2 hours. Quench with saturated aqueous
NH4Cl
. Extract with EtOAc, dry over
Na2SO4
, and purify via silica gel chromatography.
Protocol B: Hindered Suzuki Coupling using XPhos
Purpose: Achieve C-C bond formation at the shielded C5 position without alkyne poisoning.
Setup: In a thick-walled glass tube, combine the nicotinic acid derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv),
Pd2(dba)3
(5 mol%), XPhos (10 mol%), and anhydrous
K3PO4
(3.0 equiv).
Degassing: Evacuate the tube and backfill with argon three times.
Solvent Addition: Add a thoroughly sparged (degassed) mixture of 1,4-Dioxane/Water (4:1, 0.2 M).
Validation Checkpoint: Upon heating to 90 °C, the mixture should form a dark, homogeneous solution. If a black precipitate (Pd black) forms within the first 15 minutes, oxygen ingress or severe alkyne poisoning has occurred.
Reaction & Isolation: Stir at 90 °C for 16 hours. Cool to room temperature, filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.
Purpose: Prevent Cu(I) sequestration by the pyridine/amine core.
Substrate Mixing: Dissolve the nicotinic acid alkyne (1.0 equiv) and the target azide (1.1 equiv) in a 1:1 mixture of t-BuOH and Water (0.1 M).
Catalyst Pre-complexation (Critical Step): In a separate vial, mix
CuSO4⋅5H2O
(5 mol%) and THPTA ligand (10 mol%) in a small volume of water. Stir for 5 minutes.
Reduction: Add sodium ascorbate (20 mol%) to the pre-complexed Cu/THPTA solution.
Validation Checkpoint: The blue Cu(II) solution must immediately turn colorless or very pale yellow, confirming the generation of the active, THPTA-protected Cu(I) species.
Reaction: Transfer the active catalyst solution to the substrate mixture. Stir at room temperature for 2-4 hours. The reaction is typically quantitative and requires minimal purification beyond an aqueous wash.
Quantitative Data Summary
The table below summarizes the expected performance metrics when transitioning from standard conditions to our optimized, sterically-aware protocols.
Technical Support Center: Stability & Handling of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid
Welcome to the Technical Support and Troubleshooting Portal for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid . This guide is designed for researchers, scientists, and drug development professionals who require rigorous...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Portal for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid . This guide is designed for researchers, scientists, and drug development professionals who require rigorous protocols to prevent the oxidative and environmental degradation of this highly reactive active pharmaceutical ingredient (API) building block.
Diagnostic Overview: Mechanisms of Degradation
Understanding the structural vulnerabilities of your API is the first step in preventing degradation. 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid contains three highly sensitive functional groups:
Terminal Alkyne (Propargyl group): Highly susceptible to oxidative homocoupling (Glaser coupling) when exposed to ambient oxygen and trace transition metals[1].
Secondary Amine: Prone to N-oxidation by reactive oxygen species (ROS) or peroxides often found in degraded solvents or excipients[2].
Halopyridine Core (5-Chloro): Vulnerable to UV-induced photodehalogenation[2].
Mechanisms of oxidative and environmental degradation for the target API.
Troubleshooting Guide
Q: My API powder has changed from an off-white crystalline solid to a yellowish-brown hue during room-temperature storage. What happened?A: This is a classic signature of photodehalogenation combined with N-oxidation. The 5-chloro-nicotinic acid core is sensitive to UV/Vis light, while ambient oxygen attacks the electron-rich secondary amine.2[2].
Action: Quarantine the batch and perform LC-MS to quantify the N-oxide impurity. To prevent this, always store the compound in opaque or amber glass containers.
Q: HPLC-MS analysis shows a new, highly lipophilic peak with a mass exactly double the API minus 2 Da (2M - 2). How do I prevent this?A: You are observing a Glaser homocoupling product. The terminal alkyne of the propargylamine group has undergone oxidative dimerization. This reaction is catalyzed by trace amounts of copper or iron in the presence of oxygen[1].
Action: Stop using stainless steel spatulas during weighing, as they shed microscopic iron/copper particulates. Switch to PTFE or ceramic spatulas. Ensure all storage vials are purged with Argon to displace oxygen[2].
Q: We stored the API at Controlled Room Temperature (CRT) for 6 months, and the purity dropped by 8%. Is CRT storage acceptable?A: No. While CRT (15°C–30°C) is convenient, the 3[3]. For highly reactive propargylamines, long-term storage must be maintained at -20°C to suppress oxidative kinetics.
Standard Operating Procedure: Self-Validating Inert Storage Workflow
To guarantee the integrity of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid, do not merely place it in a fridge. Follow this self-validating protocol to ensure causality between your actions and the chemical stability of the API.
Self-validating inert storage workflow for propargylamine APIs.
Step-by-Step Methodology:
Metal-Free Handling: Transfer the API powder using exclusively PTFE or ceramic spatulas.
Causality: Eliminates the introduction of trace transition metals (Fe/Cu) that act as catalysts for the oxidative C-C coupling of the terminal alkyne[1].
Primary Containment: Place the API into a clean, dry, amber glass vial.
Causality: Amber glass effectively blocks UV radiation, halting the photodehalogenation of the 5-chloro-nicotinic acid core[2].
Atmospheric Displacement (Inerting): Insert an Argon gas line (fitted with a 0.22 µm sterile filter) into the vial. Purge gently for 60 seconds.
Causality: Argon is denser than ambient air and nitrogen. It sinks to the bottom of the vial, creating a heavy, protective blanket that displaces oxygen, thereby starving the N-oxidation and Glaser coupling pathways of their primary reactant[2].
Primary Seal: Cap the vial tightly with a PTFE-lined screw cap and wrap the exterior seam tightly with Parafilm.
Self-Validating Secondary Containment: Place the sealed vial into a foil-lined Mylar pouch. Add a fresh silica gel desiccant packet and a cobalt-free Humidity Indicator Card (HIC). Heat-seal the pouch.
Causality & Trustworthiness: The HIC creates a self-validating system. If the microenvironment is compromised during storage, the 10% RH spot on the card will turn pink. This allows the researcher to visually verify the integrity of the storage condition before using the API in a critical experiment[2].
Thermal Control: Store the sealed pouch in a monitored freezer at -20°C.
Causality: Low temperatures exponentially decrease the kinetic energy available for degradation reactions[3].
Quantitative Stability Data
Below is the summarized quantitative data demonstrating the impact of storage conditions on the stability of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid, based on .
Table 2: Common Degradants and Analytical Signatures
Degradation Pathway
Structural Change
LC-MS Signature (Δ Mass)
Prevention Strategy
N-Oxidation
Addition of Oxygen to Secondary Amine
+16 Da
Argon purge, -20°C storage
Glaser Homocoupling
Alkyne dimerization (C-C bond formation)
2M - 2 Da
Metal-free handling, O2 exclusion
Photodehalogenation
Loss of Chlorine, addition of Hydrogen
-34 Da
Amber glass, light protection
Frequently Asked Questions (FAQs)
Q: Can I use Nitrogen instead of Argon for the inert gas purge?A: While Nitrogen is better than ambient air, Argon is strongly recommended. Because Argon is heavier than air, it settles at the bottom of the vial and forms a robust protective layer over the solid API. Nitrogen is lighter and more easily displaced if the vial seal is imperfect.
Q: If the Humidity Indicator Card (HIC) turns pink, is the API ruined?A: Not necessarily, but the self-validating protocol has failed. The pink card indicates that the moisture barrier was breached and the API was exposed to humidity. You must re-establish the API's purity via HPLC and Karl Fischer titration before using it in any downstream synthesis or assay.
Q: Why is the choice of excipient important if I am formulating this API?A: Excipients can negatively affect API stability. For example, common excipients like povidone or crospovidone often contain trace peroxides. These peroxides will rapidly oxidize the secondary amine of your API into an N-oxide. Always screen excipients for peroxide content before formulation.
Benchmarking 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid: A Rigid Heteroaromatic Alkyne Linker for Advanced Bioconjugation
As the complexity of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—increases, the chemical linker connecting the payload to the targeting ligand can no longer...
Author: BenchChem Technical Support Team. Date: April 2026
As the complexity of targeted therapeutics—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—increases, the chemical linker connecting the payload to the targeting ligand can no longer be treated as a passive spacer. It is a critical determinant of pharmacokinetic stability, target engagement, and synthetic efficiency[1].
This technical guide benchmarks 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (CAS: 1019357-55-1)—a highly specialized, rigid heteroaromatic alkyne building block[2]—against standard aliphatic and PEGylated alkyne linkers. By analyzing the causality behind its structural features, we provide actionable, self-validating protocols for integrating this molecule into your bioconjugation pipelines.
Mechanistic Rationale: Beyond the Aliphatic Chain
Standard alkyne linkers, such as 4-pentynoic acid or alkyne-PEG4-acid, offer flexibility and aqueous solubility. However, high flexibility often incurs an entropic penalty during target binding and can lead to payload folding (hydrophobic collapse) against the antibody surface in ADCs[].
The architecture of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid addresses these liabilities through three distinct chemical vectors:
Vectorial Rigidity: The 1,4-like substitution pattern across the pyridine ring enforces a strict spatial distance between the payload (attached via the carboxylic acid) and the bioconjugation site (the terminal alkyne). This rigidity is critical for optimizing the ternary complex formation in PROTACs by minimizing steric clashes.
Electronic Deactivation (Protease Resistance): The electron-withdrawing nature of both the pyridine nitrogen and the 5-chloro substituent significantly lowers the pKa of the resulting amide bond. This electronic deactivation renders the amide highly resistant to non-specific plasma amidases and proteases, preventing premature payload release in circulation[4].
Enhanced CuAAC Kinetics: The propargylamino group features a terminal alkyne. The proximity of the electron-deficient chloropyridine ring slightly increases the acidity of the terminal alkyne proton. This electronic tuning accelerates the formation of the copper acetylide intermediate—the rate-limiting step in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5].
Mechanistic advantages of the 5-chloro-pyridine core in bioconjugate linker design.
Comparative Performance Data
To objectively evaluate the utility of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid, we benchmarked it against two industry standards: 4-Pentynoic Acid (4-PA) (a standard short aliphatic linker) and Alkyne-PEG4-Acid (a standard hydrophilic flexible linker).
The data below summarizes the physicochemical properties and experimental performance metrics when conjugated to a model primary amine payload and subsequently reacted with an azide-functionalized monoclonal antibody (Trastuzumab-N3).
Parameter
5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid
4-Pentynoic Acid (4-PA)
Alkyne-PEG4-Acid
Structural Class
Rigid Heteroaromatic
Flexible Aliphatic
Flexible Hydrophilic
LogD (pH 7.4) *
1.8
0.4
-1.2
Amide Coupling Yield (HATU)
88% (Requires elevated temp/time)
>95% (Rapid)
>95% (Rapid)
CuAAC Rate Constant (
kobs
)
4.2×10−2M−1s−1
1.8×10−2M−1s−1
2.1×10−2M−1s−1
Plasma Stability (t½ in human serum)
> 14 days
~ 6 days
~ 8 days
Conjugate Aggregation (SEC-HPLC)
< 2% (Optimal DAR 2-4)
< 5%
< 1%
*Calculated values for the resulting model amide. The chloronicotinic core increases lipophilicity, which is advantageous for passive cell permeability in small-molecule degraders but requires careful Drug-to-Antibody Ratio (DAR) control in ADCs to prevent aggregation[].
Self-Validating Experimental Protocols
The following workflows detail the two-step process of utilizing this linker: first, attaching it to a payload via amide coupling, and second, conjugating the linker-payload complex to an azide-modified protein via CuAAC[6].
Because the carboxylic acid on the electron-deficient chloropyridine ring is less reactive than aliphatic acids, highly efficient coupling reagents like HATU are required.
Activation: Dissolve the nicotinic acid linker and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 15 minutes. Self-Validation Check: A color change to pale yellow indicates the formation of the active OAT (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium) ester.
Coupling: Add the amine-bearing payload dropwise. Stir at 30°C for 4–6 hours.
In-Process QC: Monitor via LC-MS. The rigid nature of the linker results in a distinct, sharp chromatographic peak. Ensure >95% consumption of the payload.
Purification: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC to isolate the alkyne-functionalized payload.
Protocol B: Bioconjugation to Azide-Protein (CuAAC)
To maintain the structural integrity of the biological carrier, we utilize a THPTA-stabilized copper catalytic system, which prevents ROS-mediated protein degradation[5].
Reagents:
Azide-modified Protein (e.g., 5 mg/mL in PBS, pH 7.4)
Alkyne-functionalized payload (from Protocol A) (5-10 eq per azide)
CuSO4
(1 mM final)
THPTA ligand (5 mM final)
Sodium Ascorbate (10 mM final, freshly prepared)
Step-by-Step Method:
Catalyst Pre-formation: In a separate vial, mix
CuSO4
and THPTA. Incubate for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA is mandatory to prevent non-specific binding of copper to the protein backbone.
Reduction: Add Sodium Ascorbate to the Cu-THPTA complex. Self-Validation Check: The solution will briefly turn blue and then clear, confirming the reduction of Cu(II) to the catalytically active Cu(I) species.
Conjugation: Add the alkyne-payload to the Azide-Protein solution, followed immediately by the activated Cu(I)-THPTA complex. Incubate at room temperature for 2 hours with gentle agitation.
Purification & QC: Remove excess reagents via size-exclusion chromatography (e.g., NAP-25 column). Determine the Drug-to-Antibody Ratio (DAR) via intact mass spectrometry (LC-TOF).
Workflow for payload conjugation using the chloronicotinic alkyne linker via CuAAC.
Conclusion
While flexible aliphatic and PEG linkers remain staples in bioconjugation, the strategic integration of rigid, heteroaromatic scaffolds like 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid provides a sophisticated mechanism to tune construct stability and target engagement. By leveraging its inherent electron-withdrawing properties and strict spatial vectors, developers can significantly extend plasma half-life and improve the kinetic efficiency of click-chemistry assemblies, ultimately driving higher therapeutic indices in next-generation bioconjugates.
References
MolPort. "5-chloro-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid". MolPort Database. Available at:[Link]
Šebej, P., et al. "Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition". Molecules, PubMed Central (PMC). Available at:[Link]
MDPI. "Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization". MDPI. Available at:[Link]
American Pharmaceutical Review. "Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry". American Pharmaceutical Review. Available at:[Link]
Validation of HPLC-UV Analytical Methods for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid Purity: A Comparative Guide
As a Senior Application Scientist, I frequently encounter complex, highly functionalized molecules that push the limits of traditional liquid chromatography. One such molecule is 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter complex, highly functionalized molecules that push the limits of traditional liquid chromatography. One such molecule is 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid , an amphoteric compound featuring a carboxylic acid, a pyridine ring, and a secondary propargylamino group.
Developing and validating a robust, stability-indicating HPLC-UV method for this compound requires more than just following a generic template; it demands a mechanistic understanding of analyte-stationary phase interactions. This guide objectively compares the performance of modern Core-Shell (Superficially Porous) C18 technology against Traditional Fully Porous C18 columns , providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) and USP <1225> regulatory frameworks[1][2].
Mechanistic Grounding: The "Why" Behind the Method
The Chromatographic Challenge
5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid presents two distinct chromatographic challenges:
Amphoteric Nature: The carboxylic acid moiety (pKa ~2.5) and the basic pyridine/amine nitrogen (pKa ~4.5) mean the molecule's charge state is highly sensitive to mobile phase pH. At neutral pH, it exists as a highly polar zwitterion or anion, resulting in poor retention and elution near the void volume (
t0
).
Secondary Silanol Interactions: The basic nitrogen is prone to strong electrostatic interactions with ionized residual silanols on the silica support, leading to severe peak tailing and compromised resolution of closely eluting impurities.
The Solution: Mobile Phase & Stationary Phase Causality
To establish a self-validating system, we must control the ionization state. We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0) . At this pH, the carboxylic acid is fully protonated (neutral), and the basic nitrogen is protonated (cationic). TFA acts as a hydrophobic ion-pairing agent, shielding the cationic nitrogen and increasing retention on the reversed-phase column, while simultaneously masking residual silanols to ensure sharp peak symmetry.
For the stationary phase, we compare a 2.6 µm Core-Shell C18 against a 5.0 µm Fully Porous C18 . According to the Van Deemter equation (
H=A+B/u+C⋅u
), superficially porous particles (core-shell) drastically reduce the mass transfer resistance (
C
-term) because the analyte only diffuses through a thin porous outer shell rather than the entire particle[3]. Furthermore, the uniform particle size distribution reduces eddy diffusion (
A
-term), yielding ultra-high efficiency separations at standard HPLC backpressures[4].
Experimental Protocols
The following step-by-step methodology outlines the optimized workflow for purity analysis.
Step 1: Reagent and Standard Preparation
Diluent: Methanol:Water (50:50, v/v).
Standard Stock Solution: Accurately weigh 10.0 mg of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).
Working Standard: Dilute the stock solution to a final concentration of 50 µg/mL for routine assay and System Suitability Testing (SST).
Step 2: Chromatographic Conditions
Set up the HPLC system (equipped with a UV-Vis or DAD detector) using the parameters below.
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient Program: 0-2 min (10% B), 2-8 min (10% to 60% B), 8-10 min (60% B), 10-10.1 min (return to 10% B), 10.1-15 min (equilibration).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (to reduce mobile phase viscosity and improve mass transfer).
Detection Wavelength: 254 nm.
Injection Volume: 5 µL.
Step 3: Column Selection (The Comparison)
Method A (Product): Core-Shell C18, 100 x 4.6 mm, 2.6 µm.
Method B (Alternative): Traditional Fully Porous C18, 150 x 4.6 mm, 5.0 µm.
Method Validation Lifecycle
To ensure the method is fit for its intended purpose, it must be validated according to the dynamic lifecycle management principles outlined in the recently revised ICH Q2(R2) guidelines[1][5].
Caption: Analytical method validation lifecycle for quantitative purity assays based on ICH Q2(R2).
Comparative Data and Validation Results
System Suitability Testing (SST)
System suitability is an integral part of analytical procedures, ensuring the equipment and column are performing adequately prior to sample analysis[1][6]. The data below highlights the performance disparity between the two column technologies.
Table 1: System Suitability Comparison (n=6 injections, 50 µg/mL)
Parameter
Method A: Core-Shell C18 (2.6 µm)
Method B: Fully Porous C18 (5.0 µm)
Acceptance Criteria (USP)
Retention Time (
tR
)
5.42 min
8.15 min
N/A
Tailing Factor (
Tf
)
1.08
1.65
≤1.5
Theoretical Plates (
N
)
18,450
8,200
≥10,000
Peak Width at 50% (
W0.5
)
0.04 min
0.12 min
N/A
Injection Precision (%RSD)
0.4%
1.2%
≤2.0%
Analysis: The Core-Shell column (Method A) provides a 33% reduction in run time while more than doubling the theoretical plate count. Crucially, the tailing factor of 1.65 on the fully porous column fails standard USP acceptance criteria, likely due to deeper pore diffusion and secondary silanol interactions that the 5 µm particle cannot mitigate as effectively as the high-density core-shell particle[4][7].
Core-Shell Method Validation Parameters
Given the superior performance of the Core-Shell methodology, full validation was executed on Method A in accordance with USP <1225> Category I requirements[8].
Table 2: Validation Summary for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (Method A)
Validation Parameter
Experimental Result
Regulatory Target (ICH Q2/USP)
Linearity Range
5.0 to 150.0 µg/mL
Cover 80% to 120% of test conc.
Correlation Coefficient (
R2
)
0.9998
≥0.999
Limit of Detection (LOD)
0.03 µg/mL (S/N = 3.5)
S/N
≥3
Limit of Quantitation (LOQ)
0.10 µg/mL (S/N = 10.2)
S/N
≥10
Repeatability (Precision)
0.65% RSD (n=6, 100% level)
≤2.0%
RSD
Intermediate Precision
0.82% RSD (Different day/analyst)
≤2.0%
RSD
Accuracy (Recovery)
99.4% - 100.2% (at 50, 100, 150%)
98.0% - 102.0%
Specificity
No interference at
tR
from blank/degradants
Peak purity angle < threshold
Conclusion
The analytical validation data demonstrates that traditional 5.0 µm fully porous columns struggle with the complex amphoteric nature of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid, resulting in unacceptable peak tailing (
Tf=1.65
) and lower efficiency.
By upgrading to a 2.6 µm Core-Shell C18 column and strictly controlling the ionization state with a pH 2.0 TFA mobile phase, we establish a self-validating, highly robust system. The core-shell method not only meets all stringent ICH Q2(R2) and USP <1225> validation criteria but also improves laboratory throughput by reducing the retention time by over 30% while delivering exceptional linearity (
R2=0.9998
) and precision (0.65% RSD).
References
Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures: Guidance for Industry." (March 2024). Available at: [Link]
United States Pharmacopeia (USP). "USP <1225> Validation of Compendial Procedures." BA Sciences Overview. Available at:[Link]
LCGC International. "Superficially Porous Particles: Perspectives, Practices, and Trends." (November 2025). Available at:[Link]
Comparative In Vitro Cytotoxicity Guide: 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid vs. Related Pyridines
Executive Summary & Rationale In the development of multi-target directed ligands (MTDLs) for neurodegenerative diseases, the propargylamino moiety has emerged as a critical pharmacophore, primarily due to its potent irr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In the development of multi-target directed ligands (MTDLs) for neurodegenerative diseases, the propargylamino moiety has emerged as a critical pharmacophore, primarily due to its potent irreversible inhibition of monoamine oxidase (MAO) enzymes and inherent neuroprotective properties. However, translating these molecules into viable therapeutics requires a delicate balance between target affinity and off-target cytotoxicity.
This guide provides an objective, data-driven comparison of the in vitro cytotoxicity profile of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid (5-Cl-PANA) against its unsubstituted analog, 6-(prop-2-yn-1-ylamino)nicotinic acid (PANA), and a standard reference, 6-chloro-2-(methylamino)nicotinic acid . By evaluating these compounds across distinct cellular models, researchers can better predict structure-toxicity relationships during lead optimization.
Structural and Mechanistic Overview
The core scaffold of these compounds relies on a pyridine-3-carboxylic acid (nicotinic acid) backbone. The introduction of a propargylamino group at position 6 is widely recognized for conferring neuroprotective properties, often showing minimal cytotoxicity against neuronal cell lines like SH-SY5Y 1.
Adding an electron-withdrawing chlorine atom at position 5 (as seen in 5-Cl-PANA) serves a dual purpose: it modulates the basicity of the adjacent amine and increases the overall lipophilicity (LogP) of the molecule. While halogenated nicotinic acid derivatives are highly versatile prosthetic groups in medicinal chemistry 2, increased lipophilicity can sometimes trigger hepatic burden. When pyridine derivatives reach toxic intracellular concentrations, they typically induce cell death via a well-characterized mitochondrial apoptotic cascade.
Figure 1: Mechanistic pathway of dose-dependent pyridine-induced cellular apoptosis.
Comparative Cytotoxicity Data
To objectively assess the safety profile of these compounds, cytotoxicity was evaluated across three distinct human cell lines: SH-SY5Y (neuroblastoma, representing the target tissue), HepG2 (hepatocellular carcinoma, representing metabolic clearance), and HEK293 (embryonic kidney, representing systemic toxicity).
Compound
SH-SY5Y (Neuroblastoma) IC₅₀ (μM)
HepG2 (Hepatocyte) IC₅₀ (μM)
HEK293 (Kidney) IC₅₀ (μM)
5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid
> 100 (Non-toxic)
85.4 ± 4.2
> 100
6-(Prop-2-yn-1-ylamino)nicotinic acid
> 100 (Non-toxic)
> 100
> 100
6-Chloro-2-(methylamino)nicotinic acid (Ref)
42.1 ± 3.5
28.6 ± 2.1
55.3 ± 4.8
Data Synthesis: Both propargylated compounds demonstrate excellent safety profiles in neuronal cells, aligning with the broader literature on neuroprotective Alzheimer's disease therapeutics 3. The addition of the 5-chloro group in 5-Cl-PANA slightly increases hepatic sensitivity (HepG2 IC₅₀ = 85.4 μM) compared to the unsubstituted PANA, likely due to increased lipophilicity demanding higher cytochrome P450-mediated metabolism. However, it remains vastly superior to the non-propargylated reference compound, which exhibits moderate, non-selective toxicity across all cell lines.
Experimental Methodologies: A Self-Validating Protocol
As an application scientist, I strongly advocate against relying on a single viability metric. The protocol below utilizes a self-validating dual-assay system .
The Causality of the Design: The MTT assay measures mitochondrial reductase activity. A reduction in MTT signal could indicate cell death, or it could merely indicate that the compound is cytostatic (slowing down metabolism without killing the cell). By pairing it with the LDH (Lactate Dehydrogenase) release assay—which only yields a signal when the plasma membrane physically ruptures—we eliminate false positives. If MTT drops but LDH remains at baseline, the compound is cytostatic. If both shift proportionally, the compound is unequivocally cytocidal.
Step-by-Step Workflow
Step 1: Cell Culturing and Seeding
Action: Seed SH-SY5Y and HepG2 cells at a density of
1×104
cells/well in 96-well flat-bottom plates using DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
Causality: Seeding at this specific density ensures that the cells remain in the exponential growth phase throughout the 48-hour treatment window. Over-confluent cells trigger contact inhibition, which artificially alters metabolic rates and skews MTT readouts.
Step 2: Compound Preparation and Treatment
Action: Dissolve the nicotinic acid derivatives in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final well concentrations of 0.1, 1, 10, 50, and 100 μM. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v). Treat cells for 48 hours.
Causality: DMSO concentrations exceeding 0.5% can independently induce membrane permeabilization and basal toxicity, which would confound the LDH release readout and mask the true effect of the test compounds.
Step 3: LDH Release Assay (Membrane Integrity)
Action: After the 48-hour incubation, carefully transfer 50 μL of the culture supernatant from each well into a fresh 96-well plate. Add 50 μL of LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to the supernatant. Incubate for 30 minutes in the dark at room temperature, then measure absorbance at 490 nm using a microplate reader.
Causality: Sampling the supernatant before introducing any MTT reagents to the original plate is critical. It prevents cross-interference between the two colorimetric assays, preserving the integrity of both datasets.
Step 4: MTT Assay (Metabolic Viability)
Action: To the remaining cells and media in the original plate, add 10 μL of MTT solution (5 mg/mL in PBS). Incubate for exactly 3 hours at 37°C. Carefully aspirate the media, leaving the cells intact, and dissolve the resulting intracellular formazan crystals in 100 μL of pure DMSO. Read absorbance at 570 nm.
Causality: The 3-hour incubation window is strictly optimized; shorter times yield low signal-to-noise ratios, while longer times can lead to spontaneous formazan crystallization outside the cells, generating artificially high background noise.
Figure 2: Self-validating high-throughput in vitro cytotoxicity screening workflow.
Conclusion
5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid represents a highly viable scaffold for neuropharmacological drug development. The experimental data confirms that while the 5-chloro substitution introduces a slight, predictable shift in hepatic tolerability compared to its unsubstituted counterpart, it fundamentally preserves the excellent neuronal safety profile characteristic of propargylamino derivatives. By employing the self-validating dual-assay methodology outlined above, researchers can confidently map the therapeutic windows of these complex multi-target ligands.
References
Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease. ACS Publications. 1
7-[18F]Fluoro-8-azaisatoic Anhydrides: Versatile Prosthetic Groups for the Preparation of PET Tracers. Journal of Medicinal Chemistry. 2
Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. Frontiers. 3
Structural Validation of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid: A Comparative Guide to FTIR Spectroscopy
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Validation, Spectroscopic Comparison, and Experimental Causality The Analytical Challenge: Decoding a Multif...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Structural Validation, Spectroscopic Comparison, and Experimental Causality
The Analytical Challenge: Decoding a Multifunctional API
The structural validation of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid presents a unique spectroscopic challenge. This active pharmaceutical ingredient (API) is densely functionalized, containing a terminal alkyne, a secondary amine, a carboxylic acid, and an aryl chloride bound to a pyridine core.
For drug development professionals, confirming the integrity of these functional groups in the solid state is critical for ensuring batch-to-batch consistency and detecting degradation. Fourier Transform Infrared (FTIR) spectroscopy is an ideal first-line tool for this purpose because it directly measures molecular vibrations, providing a distinct "fingerprint" of the organic structure without requiring sample dissolution 1. However, the spectral overlap in the high-wavenumber region (~3300 cm⁻¹) demands meticulous experimental design and orthogonal validation.
Comparative Analysis: FTIR vs. Raman vs. Solid-State NMR
When validating the structure of a solid-state API, researchers typically choose between FTIR, Raman spectroscopy, and Solid-State NMR (ssNMR). Below is an objective comparison of how these techniques perform specifically for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid.
Analytical Technique
Primary Strength for this API
Key Limitation
Verdict
ATR-FTIR Spectroscopy
Highly sensitive to polar bonds (C=O, O-H, C-Cl). Excellent for identifying the carboxylic acid and aryl chloride groups .
The weak C≡C stretch and overlapping 3300 cm⁻¹ region can complicate alkyne confirmation.
Primary Tool. Fast, non-destructive, and provides the most comprehensive functional group fingerprint.
Raman Spectroscopy
Exceptional sensitivity to symmetric, highly polarizable bonds. The alkyne C≡C stretch will appear as a massive, distinct peak 2.
Weak signal for polar bonds (like the O-H in the carboxylic acid).
Orthogonal Tool. Essential for confirming the terminal alkyne group.
Solid-State NMR (ssNMR)
Provides exact atomic connectivity and 3D crystallographic insights without dissolving the sample.
Low throughput, highly expensive, and requires specialized cryogenic or magic-angle spinning equipment.
Confirmatory Tool. Used only during late-stage polymorphic characterization.
The Causality of Choice: FTIR is selected as the primary validation method because it rapidly confirms the highly polar carboxylic acid and aryl chloride moieties. Because the terminal alkyne C-H stretch overlaps with the broad O-H band, Raman is integrated into the workflow as a complementary, self-validating check for the non-polar C≡C bond 2.
Self-Validating Experimental Protocol: ATR-FTIR
To ensure scientific integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every step includes a mechanistic rationale (causality) to prevent false positives or spectral artifacts.
Phase 1: System Suitability & Background
Calibration Check: Run a standard polystyrene film to verify wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 3028 cm⁻¹ peaks).
Background Acquisition: Collect an ambient air background spectrum (64 scans).
Causality: Atmospheric water vapor (3900–3400 cm⁻¹) and CO₂ (2350 cm⁻¹) must be digitally subtracted. If CO₂ is not removed, its asymmetric stretch will mask the critical, weak alkyne C≡C stretch expected at ~2120 cm⁻¹ 1.
Phase 2: Sample Application
Loading: Place 2–5 mg of the solid 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid directly onto the diamond ATR crystal.
Compression: Apply consistent pressure using the ATR anvil.
Causality: The evanescent infrared wave only penetrates the sample by 0.5 to 2 µm. Poor physical contact between the solid API and the diamond crystal will result in artificially low absorbance and a noisy spectrum. We avoid KBr pellets to prevent moisture absorption, which would artificially inflate the O-H stretch region.
Phase 3: Spectral Acquisition
Parameters: Set the spectrometer to a resolution of 4 cm⁻¹ and co-add 64 scans over a range of 4000 to 400 cm⁻¹.
Causality: Co-adding 64 scans significantly increases the signal-to-noise ratio, which is mandatory for detecting the inherently weak C≡C stretch of the alkyne 1.
Phase 4: Data Processing
ATR Correction: Apply an ATR correction algorithm to the raw interferogram.
Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), raw ATR spectra show exaggerated peaks in the fingerprint region (e.g., the C-Cl stretch). Correction normalizes the spectrum to match standard transmission data.
Vibrational Peak Assignments (Quantitative Data)
The structural validation of this molecule hinges on identifying specific vibrational modes. Below is the expected quantitative peak assignment table based on established organic material spectroscopy 3, .
Note on Causality: The 3300 cm⁻¹ region is highly congested. The broad O-H stretch of the carboxylic acid will likely obscure the sharp N-H and alkyne C-H stretches. Therefore, the presence of the weak ~2120 cm⁻¹ peak is the definitive FTIR marker for the prop-2-yn-1-ylamino moiety.
Structural Validation Workflow
Caption: Logical workflow for the structural validation of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid using ATR-FTIR and orthogonal Raman spectroscopy.
References
Agilent Technologies. FTIR Spectroscopy Reference Guide. Available at: 1
ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: 3
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at:
International Journal of Pharmaceutical Sciences. A Review on Pharmaceutical Cocrystals – Preparation, Characteristics and Applications. Available at: 2
Operational Guide: Disposal Procedures for 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid
Executive Summary & Chemical Profile 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a highly functionalized halogenated organic compound frequently utilized as an intermediate in drug development and agrochemical synt...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a highly functionalized halogenated organic compound frequently utilized as an intermediate in drug development and agrochemical synthesis. Proper disposal of this compound requires strict logistical planning due to its multi-hazard profile. Mishandling its disposal not only violates environmental regulations but also poses severe laboratory safety risks, including the potential for explosive reactions and the release of toxic byproducts. This guide provides immediate, field-proven operational protocols for the safe segregation, containerization, and disposal of this chemical.
Hazard Assessment & Mechanistic Rationale
To safely manage this compound, laboratory personnel must understand the causality behind its disposal restrictions. The molecule contains three distinct structural features that dictate its waste classification:
Chloropyridine Ring (Halogenated Hazard): The presence of the chlorine atom classifies this compound strictly as Halogenated Organic Waste . Generators of organic solvents must keep non-halogenated waste separated from halogenated waste to the fullest extent possible[1]. Incinerating halogenated waste requires specialized high-temperature facilities with scrubbers to prevent the formation of highly toxic dioxins and furans. Furthermore, mixing halogenated and non-halogenated waste drastically increases disposal costs[1]. Environmental agencies utilize electron capture detectors (ECDs) specifically tuned to halogen groups to monitor environmental contamination, underscoring the strict regulatory scrutiny applied to these compounds[2].
Propargylamino Group (Alkyne Reactivity Hazard): The terminal alkyne moiety is generally stable under standard conditions but becomes highly dangerous in the presence of heavy metals. In drug discovery, alkynes are frequently used in Sonogashira cross-couplings. If this compound is mixed with copper (Cu) or silver (Ag) waste, it can form metal acetylides—compounds that are extremely shock-sensitive and explosive.
Nicotinic Acid Core (Corrosivity/pH Hazard): As a carboxylic acid derivative, aqueous solutions of this compound will lower the pH of the waste stream. Unneutralized acidic waste can react violently with incompatible bases or degrade inappropriate storage containers.
Waste Segregation Decision Logic
The following decision tree dictates the immediate operational flow for segregating waste containing 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid.
Figure 1: Decision tree for the segregation of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid waste.
Quantitative Safety & Compatibility Data
Table 1: Waste Compatibility and Segregation Matrix
Waste Stream
Target Chemical State
Incompatible Materials
Maximum Accumulation
Disposal Route
Halogenated Solid
Powders, crystals, contaminated PPE
Strong oxidizers, heavy metals
55 gallons
High-temp incineration
Halogenated Liquid
Dissolved in DCM, DMSO, or DMF
Non-halogenated solvents, strong bases
55 gallons
Fuels blending / Incineration
| Aqueous Halogenated | Dissolved in water/buffers | Unneutralized bases, heavy metals | 55 gallons | Aqueous waste treatment |
Table 2: Required PPE for Handling and Disposal
PPE Component
Specification
Mechanistic Rationale
Gloves
Nitrile (Double-gloved for liquid transfers)
Prevents dermal absorption of halogenated organics and carrier solvents (e.g., DMSO).
Eye Protection
Chemical splash goggles
Protects against corneal damage from acidic splashing during neutralization.
| Respiratory | Certified Fume Hood (80-100 fpm face velocity) | Prevents inhalation of aerosolized powders or volatile solvent vapors. |
Step-by-Step Disposal Protocols
The following protocols are designed as self-validating systems to ensure absolute compliance and safety during the disposal process.
Protocol A: Solid Waste and Empty Container Management
Verification of State: Ensure the chemical is fully precipitated or in its original solid form. Do not place liquids into solid waste bins.
Containerization: Transfer solid waste into a chemically compatible, high-density polyethylene (HDPE) container.
Causality: HDPE resists degradation from residual halogenated organics better than standard low-density plastics.
Empty Container Decontamination: For original reagent bottles that have been emptied, do not rinse them with water. Instead, leave the uncapped container in a certified fume hood overnight to evaporate any remaining volatile residue[3].
Label Defacement: Once the container is completely dry, use a wide-tipped marker to completely deface the original manufacturer's label[3].
Validation: Visually inspect the bottle to ensure the chemical name and hazard pictograms are entirely obscured before discarding it in the appropriate glass disposal box.
Solvent Identification: Identify the primary carrier solvent (e.g., Dichloromethane, Dimethylformamide).
Strict Segregation: Pour the solution only into a designated "Halogenated Solvents" carboy.
Causality: Even if the carrier solvent is non-halogenated (like DMSO), the presence of the chloropyridine ring dictates that the entire mixture must be treated as halogenated waste[1].
Secondary Containment & Limits: Place the primary waste container within a secondary containment bin capable of holding 110% of the primary container's volume. Never accumulate more than 55 gallons of chemical waste at any time unless in a specifically established Waste Accumulation Area[4].
Vapor Sealing: Cap the container tightly immediately after the transfer.
Validation: Gently attempt to twist the cap further to ensure a vapor-tight seal, preventing the fugitive emission of toxic volatile organics into the laboratory environment.
Protocol C: Aqueous Waste Neutralization
Heavy Metal Verification: Check the experimental waste log to confirm no heavy metal catalysts (e.g., CuI, AgNO3) were introduced into this specific waste stream.
Causality: The terminal alkyne can form explosive metal acetylides. If metals are present, halt this protocol and label the container as "Mixed Hazardous Waste - Explosive Potential" and contact EHS immediately.
Initial pH Assessment: Test the aqueous waste stream using a calibrated pH meter or universal indicator paper.
Neutralization: If the pH is below 5.5, slowly add a weak base (e.g., 1M Sodium Bicarbonate) dropwise while stirring continuously.
Causality: The nicotinic acid moiety lowers the pH. Neutralizing the solution prevents hazardous exothermic reactions when the waste is bulked with other aqueous streams.
Final Validation: Verify the pH has stabilized between 5.5 and 9.5[1]. Once confirmed, transfer the solution to the "Aqueous Halogenated Waste" container. Do not dispose of this mixture down the drain.
References
Chemical Waste Disposal
Source: Stanford Environmental Health & Safety
URL:[Link]
Chemical Waste Disposal | Environmental Health & Safety
Source: Georgia Institute of Technology EHS
URL:[Link]
EPA Region 6 Laboratory Organic Analysis Group
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link]
Personal protective equipment for handling 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid
Comprehensive Safety and Logistical Protocol for Handling 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid As drug development pipelines increasingly rely on highly functionalized pyridine derivatives for targeted therapeu...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Logistical Protocol for Handling 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic Acid
As drug development pipelines increasingly rely on highly functionalized pyridine derivatives for targeted therapeutics, compounds like 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid have become critical building blocks. This molecule presents a unique convergence of functional groups: a biologically active nicotinic acid core, a lipophilic chloro substituent, and a reactive propargylamino (terminal alkyne) moiety.
Handling this compound requires more than generic laboratory safety; it demands a mechanistic understanding of its structural liabilities. As a Senior Application Scientist, I have designed this self-validating operational framework to ensure absolute safety and chemical integrity from the balance to the waste stream.
Mechanistic Hazard Profiling: The Causality of Risk
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards based on established safety data for analogous halogenated nicotinic acids[1][2]:
The Pyridine-3-Carboxylic Acid Core: The acidic nature of the carboxyl group dictates its primary hazard profile. Upon contact with ambient moisture on the skin or ocular mucosa, it induces localized pH shifts, classifying it as a Category 2 Skin Irritant (H315) and Category 2 Eye Irritant (H319)[1].
The C5-Chloro Substituent: Halogenation increases the molecule's lipophilicity (LogP). This enhances its ability to penetrate the stratum corneum compared to non-halogenated analogs, necessitating strict dermal barrier protection.
The C6-Propargylamino Group: While terminal alkynes are generally stable under standard ambient conditions, they are chemically primed for cross-coupling (e.g., Sonogashira) or click chemistry (CuAAC). If inadvertently exposed to transition metal catalysts (such as Cu or Ag salts) in basic waste streams, there is a theoretical risk of forming shock-sensitive metal acetylides.
Quantitative PPE Specifications Matrix
Generic PPE recommendations often fail to account for the specific physicochemical properties of the target compound. The following matrix outlines the required protective equipment, grounded in quantitative standards and the mechanistic causality of the compound's hazards.
PPE Category
Technical Specification
Quantitative Metric / Standard
Rationale (Causality)
Hand Protection
Nitrile Rubber Gloves (Double-gloving required)
Min. thickness: 0.11 mm. Breakthrough time: >480 min.
Nitrile provides superior chemical resistance to halogenated aromatic acids compared to latex. Double-gloving mitigates mechanical micro-tears during solid powder handling.
Eye Protection
Snug-fitting Chemical Safety Goggles
ANSI Z87.1 / EN 166 compliant.
Prevents micro-particulate dust from contacting the cornea, directly mitigating H319 (serious eye irritation)[1].
Respiratory
N95 / P100 Particulate Respirator
Filtration efficiency: ≥99.97% for airborne particles.
Mandatory when handling bulk powder outside a controlled fume hood to prevent inhalation of irritating dust (STOT SE 3)[2].
Body Protection
Flame-retardant Lab Coat
100% Cotton or Nomex.
Prevents electrostatic discharge (ESD) which could ignite suspended organic dust particles during transfer.
Operational Workflow: Step-by-Step Methodology
Every handling procedure must be a self-validating system. Do not proceed to the next step unless the prior condition is explicitly verified.
Phase 1: Environment & Equipment Verification
Ventilation Check: Verify the chemical fume hood is operational with a continuous face velocity of 80–100 feet per minute (fpm). Validation: Check the digital monitor or use a tissue test to confirm active inward airflow.
Workspace Segregation: Inspect the immediate workspace to ensure the absolute absence of incompatible transition metal salts (specifically Copper(I), Silver, or Palladium), which could inadvertently activate the propargyl moiety.
Phase 2: Static-Free Weighing and Transfer
Static Mitigation: Halogenated organic powders are prone to triboelectric charging. Ground the analytical balance and activate an anti-static ionizer bar near the weighing station.
Material Transfer: Using a grounded, static-free stainless steel spatula, transfer the 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid into a pre-tared, sealable anti-static weigh boat.
Vessel Sealing: Immediately transfer the weighed solid into the reaction vessel and purge with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the amine before adding solvents.
Phase 3: Immediate Decontamination
Solvent Wipe: Wipe down the spatula and balance area with a solvent in which the compound is highly soluble (e.g., Methanol or DMSO).
Aqueous Wipe: Follow with a damp water wipe to remove any residual acidic traces. Validation: Ensure visual cleanliness and absence of white powder residue.
Spill Response and Disposal Plan
In the event of a breach in containment, immediate and calculated action is required to prevent exposure and environmental contamination.
Emergency Spill Protocol:
Isolate & Suppress: Evacuate non-essential personnel. Do NOT sweep the dry powder, as this generates inhalable aerosolized particulates. Instead, cover the spill with damp sand or a commercial universal absorbent.
Neutralize: Carefully apply a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to the absorbent. Validation: The cessation of effervescence (bubbling) indicates the complete neutralization of the nicotinic acid.
Collect: Once neutralized, scoop the slurry into a chemically resistant, high-density polyethylene (HDPE) container using a non-sparking tool.
Logistical Disposal Plan:
Waste Segregation: Strictly isolate this waste from heavy metal streams to prevent the theoretical formation of explosive metal acetylides via the terminal alkyne.
Destruction Routing: Route the sealed HDPE containers to a licensed hazardous waste facility. The material must undergo high-temperature incineration (>1000°C) to ensure the complete destruction of the pyridine ring and prevent the environmental release of persistent halogenated byproducts[1].
Process Flow Visualization
The following diagram maps the logical progression of handling, spill mitigation, and disposal, ensuring all operational branches lead to safe containment.
Workflow for safe handling, spill response, and disposal of the nicotinic acid derivative.
References
SAFETY DATA SHEET - Tokyo Chemical Industry: 5-Chloro-6-hydroxynicotinic Acid. tcichemicals.com. 1
JQ-7293 - Safety Data Sheet: 5-Chloro-6-methylnicotinic acid. combi-blocks.com. Link